molecular formula C39H66N7O18P3S B15546917 (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA

カタログ番号: B15546917
分子量: 1046.0 g/mol
InChIキー: HJEGYLSHIKPENR-DAXVLCLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA is an omega-hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (9Z,12Z)-18-hydroxyoctadecadienoic acid. It is an omega-hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

特性

分子式

C39H66N7O18P3S

分子量

1046.0 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-18-hydroxyoctadeca-9,12-dienethioate

InChI

InChI=1S/C39H66N7O18P3S/c1-39(2,34(51)37(52)42-20-19-29(48)41-21-23-68-30(49)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-47)25-61-67(58,59)64-66(56,57)60-24-28-33(63-65(53,54)55)32(50)38(62-28)46-27-45-31-35(40)43-26-44-36(31)46/h3-4,7,9,26-28,32-34,38,47,50-51H,5-6,8,10-25H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b4-3-,9-7-/t28-,32-,33-,34+,38-/m1/s1

InChIキー

HJEGYLSHIKPENR-DAXVLCLXSA-N

製品の起源

United States

Foundational & Exploratory

The Biosynthetic Pathway of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA is an oxygenated fatty acyl-CoA that serves as a key monomer in the biosynthesis of cutin, a major component of the plant cuticle. The cuticle is an essential protective layer on the aerial surfaces of plants, providing a barrier against water loss, UV radiation, and pathogen attack. The biosynthesis of this hydroxy fatty acid is a multi-step process involving fatty acid desaturation, terminal hydroxylation by a cytochrome P450-dependent monooxygenase, and subsequent activation to a coenzyme A (CoA) thioester. This technical guide provides an in-depth overview of the biosynthetic pathway, including the enzymes involved, quantitative data on substrate specificity, and detailed experimental protocols for studying this pathway.

The Biosynthetic Pathway

The biosynthesis of this compound in plants can be delineated into three primary stages:

  • Formation of the Precursor, Linoleoyl-CoA: The pathway begins with oleic acid (18:1), which is desaturated to linoleic acid (18:2). This reaction is catalyzed by a fatty acid desaturase. The linoleic acid is then activated to its CoA ester, linoleoyl-CoA, by a long-chain acyl-CoA synthetase (LACS).

  • ω-Hydroxylation of Linoleoyl-CoA: The key step in the pathway is the hydroxylation of the terminal methyl group (ω-carbon) of the linoleoyl moiety. This reaction is catalyzed by a fatty acid ω-hydroxylase, a type of cytochrome P450 monooxygenase. In Arabidopsis thaliana, CYP86A1 has been identified as an enzyme capable of performing this reaction.[1] The reaction requires molecular oxygen (O₂) and reducing equivalents supplied by NADPH via a partnering NADPH-cytochrome P450 reductase (CPR).

  • Activation of 18-Hydroxylinoleic Acid: The product of the ω-hydroxylation, (9Z,12Z)-18-hydroxyoctadecadienoic acid (18-hydroxylinoleic acid), is then activated to its corresponding CoA thioester, this compound. This activation is catalyzed by a long-chain acyl-CoA synthetase (LACS). Plant LACS enzymes, such as AtLACS2 from Arabidopsis thaliana, have shown a preference for hydroxylated fatty acids, suggesting their involvement in this final step.[2][3]

Signaling Pathway Diagram

Biosynthetic_Pathway cluster_0 cluster_1 cluster_reactants Linoleoyl-CoA Linoleoyl-CoA 18-Hydroxylinoleoyl-CoA This compound Linoleoyl-CoA->18-Hydroxylinoleoyl-CoA CYP86A1 (Fatty Acid ω-Hydroxylase) + NADPH-Cytochrome P450 Reductase + O₂ NADPH_NADP NADPH + H⁺ → NADP⁺ O2_H2O O₂ → H₂O

Caption: Biosynthesis of this compound.

Quantitative Data

Precise kinetic parameters (Km and Vmax) for the ω-hydroxylation of linoleic acid by plant cytochrome P450 enzymes are not extensively documented in the literature. However, studies on heterologously expressed Arabidopsis thaliana CYP86A1 in yeast microsomes have provided valuable data on its substrate specificity. The relative activity of CYP86A1 with various C12 to C18 fatty acids has been determined, indicating a preference for C16 and C18 fatty acids.[1]

Substrate (Fatty Acid)Relative Activity of CYP86A1 (%)
Dodecanoic acid (12:0)< 20
Tetradecanoic acid (14:0)~40
Hexadecanoic acid (16:0)100
Octadecanoic acid (18:0)Not reported
(9Z)-Octadecenoic acid (Oleic acid, 18:1)~80
(9Z,12Z)-Octadecadienoic acid (Linoleic acid, 18:2)~60

Data is estimated from published graphical representations and normalized to the activity with hexadecanoic acid.[1]

Experimental Protocols

Heterologous Expression of CYP86A1 in Saccharomyces cerevisiae

This protocol describes the expression of a plant fatty acid ω-hydroxylase, such as Arabidopsis thaliana CYP86A1, in yeast for subsequent in vitro characterization.

a. Vector Construction:

  • The full-length coding sequence of CYP86A1 is amplified by PCR from an Arabidopsis thaliana cDNA library.
  • The PCR product is cloned into a yeast expression vector, such as pYeDP60, which contains a galactose-inducible promoter (e.g., GAL10-CYC1).

b. Yeast Transformation:

  • The recombinant plasmid is transformed into a suitable S. cerevisiae strain, such as WAT11, which overexpresses an NADPH-cytochrome P450 reductase, essential for P450 activity.
  • Transformants are selected on appropriate selective media (e.g., synthetic complete medium lacking uracil).

c. Protein Expression:

  • A single colony of transformed yeast is used to inoculate a pre-culture in selective medium with glucose as the carbon source and grown overnight.
  • The pre-culture is used to inoculate a larger volume of expression medium containing galactose to induce protein expression.
  • The culture is incubated at a lower temperature (e.g., 15-25°C) for 24-48 hours to enhance protein folding and stability.[4]

d. Microsome Preparation:

  • Yeast cells are harvested by centrifugation.
  • The cell pellet is washed and resuspended in an extraction buffer.
  • Cells are disrupted using glass beads or a French press.
  • The cell lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
  • The microsomal pellet is resuspended in a storage buffer and stored at -80°C.

In Vitro Fatty Acid ω-Hydroxylase Assay

This assay is used to determine the catalytic activity of the heterologously expressed CYP86A1.

a. Reaction Mixture:

  • Yeast microsomes containing the recombinant CYP86A1.
  • Fatty acid substrate (e.g., linoleic acid) dissolved in a suitable solvent.
  • NADPH as a cofactor.
  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

b. Assay Procedure:

  • The reaction is initiated by the addition of NADPH.
  • The mixture is incubated at a controlled temperature (e.g., 25-30°C) with shaking.
  • The reaction is stopped by the addition of an organic solvent and acidification.

c. Product Extraction and Analysis:

  • The hydroxylated fatty acid products are extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
  • The organic extract is dried, and the residue is derivatized (e.g., by methylation and silylation) for analysis by gas chromatography-mass spectrometry (GC-MS).
  • The products are identified and quantified by comparing their retention times and mass spectra with authentic standards.

Logical Workflow Diagram

Experimental_Workflow cluster_expression Heterologous Expression cluster_assay In Vitro Assay Vector_Construction Vector Construction (CYP86A1 in pYeDP60) Yeast_Transformation Yeast Transformation (S. cerevisiae WAT11) Vector_Construction->Yeast_Transformation Protein_Induction Protein Induction (Galactose) Yeast_Transformation->Protein_Induction Microsome_Isolation Microsome Isolation Protein_Induction->Microsome_Isolation Reaction_Setup Reaction Setup (Microsomes, Linoleic Acid, NADPH) Microsome_Isolation->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Product_Extraction Product Extraction Incubation->Product_Extraction GC_MS_Analysis GC-MS Analysis Product_Extraction->GC_MS_Analysis

Caption: Workflow for expression and characterization of CYP86A1.

Conclusion

The biosynthesis of this compound is a critical pathway in plants for the production of cutin monomers. The key enzymatic step is the ω-hydroxylation of linoleic acid by a cytochrome P450 monooxygenase of the CYP86A family, followed by activation to a CoA ester by a long-chain acyl-CoA synthetase. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the regulatory mechanisms that control this important biosynthetic pathway. The experimental protocols provided in this guide offer a framework for the functional characterization of the enzymes involved in this pathway, which can contribute to a deeper understanding of plant cuticle formation and its role in plant development and stress responses.

References

The Dawn of a New Lipid Class: A Technical Guide to the Discovery and Initial Characterization of ω-Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Hydroxy fatty acids (ω-HFAs) and their activated coenzyme A (CoA) thioesters represent a class of lipid molecules with burgeoning significance across various biological contexts, from cellular signaling to the formation of protective biopolymers. Their discovery and initial characterization have paved the way for novel therapeutic strategies and biotechnological applications. This technical guide provides an in-depth overview of the seminal findings and core methodologies related to ω-hydroxy fatty acyl-CoAs, with a focus on their biosynthesis, subsequent metabolic fate, and the analytical techniques pivotal to their study. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this important lipid class.

Introduction: The Biological Significance of ω-Oxidation

Fatty acid metabolism is a cornerstone of cellular bioenergetics and signaling. While β-oxidation is the canonical pathway for fatty acid degradation, an alternative route, ω-oxidation, plays a crucial role, particularly when β-oxidation is impaired.[1][2] This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid, initiating a cascade that generates ω-hydroxy fatty acids, and subsequently, dicarboxylic acids.[3] These molecules are not merely metabolic intermediates; they are integral components of complex lipids like acylglucosylceramides, which are vital for epidermal barrier function, and serve as precursors for biopolyesters such as cutin in plants.[1][2] The activation of ω-hydroxy fatty acids to their coenzyme A esters (ω-hydroxy fatty acyl-CoAs) is the committed step for their entry into further metabolic processing, including the formation of dicarboxylic acids and subsequent chain shortening via peroxisomal β-oxidation.[4][5] Understanding the discovery and characterization of these activated molecules is therefore fundamental to exploring their physiological and pathological roles.

The ω-Oxidation Pathway: From Fatty Acid to Dicarboxylic Acid

The conversion of a fatty acid to a dicarboxylic acid via ω-oxidation is a multi-step enzymatic process primarily occurring in the smooth endoplasmic reticulum.[3] The pathway can be broadly divided into two phases: the formation of the ω-hydroxy fatty acid and its subsequent oxidation to a dicarboxylic acid. The activation of the ω-hydroxy fatty acid to its CoA ester is a critical, though often intermediate, step for further metabolism.

Phase 1: Hydroxylation of the ω-Carbon

The initial and rate-limiting step is the hydroxylation of the terminal methyl group of a fatty acid to form an ω-hydroxy fatty acid. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4 family, specifically CYP4A and CYP4F subfamilies, which act as mixed-function oxidases requiring NADPH and molecular oxygen.[3]

Phase 2: Oxidation to a Dicarboxylic Acid

The newly formed ω-hydroxy fatty acid is then sequentially oxidized to a dicarboxylic acid. This process involves two key enzymatic steps:

  • Oxidation to an Aldehyde: The hydroxyl group of the ω-hydroxy fatty acid is oxidized to an aldehyde by an alcohol dehydrogenase, utilizing NAD+ as a cofactor.[3][4]

  • Oxidation to a Carboxylic Acid: The resulting ω-oxo-fatty acid is further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase, also dependent on NAD+.[3][4]

The resulting dicarboxylic acid can then be activated at either end to its CoA ester and undergo β-oxidation in peroxisomes.[1][4]

omega_oxidation_pathway cluster_ER Endoplasmic Reticulum FA Fatty Acid omega_HFA ω-Hydroxy Fatty Acid FA->omega_HFA CYP4A/F (NADPH, O2) omega_oxo_FA ω-Oxo Fatty Acid omega_HFA->omega_oxo_FA Alcohol Dehydrogenase (NAD+) DCA Dicarboxylic Acid omega_oxo_FA->DCA Aldehyde Dehydrogenase (NAD+) DCA_CoA Dicarboxylyl-CoA DCA->DCA_CoA Acyl-CoA Synthetase Peroxisome Peroxisomal β-Oxidation DCA_CoA->Peroxisome synthesis_workflow start Start: ω-Hydroxy Fatty Acid + CoA + ATP reaction Reaction Incubation (Acyl-CoA Synthetase, 37°C) start->reaction termination Reaction Termination (Acidification) reaction->termination spe Solid-Phase Extraction (C18) termination->spe purified_product Purified ω-Hydroxy Fatty Acyl-CoA spe->purified_product quantification Spectrophotometric Quantification (A260) purified_product->quantification

References

The Pivotal Role of Long-Chain Acyl-CoA Synthetases in Plant Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-chain acyl-CoA synthetases (LACSs) are a critical family of enzymes that catalyze the ATP-dependent activation of free fatty acids into acyl-CoA thioesters. This activation is the gateway for fatty acids to enter a multitude of metabolic pathways essential for plant growth, development, and response to environmental cues. This in-depth technical guide provides a comprehensive overview of the function of LACS enzymes in plant lipid metabolism, designed for researchers, scientists, and drug development professionals. It covers their core biochemical functions, diverse physiological roles, subcellular localization, and the intricate regulatory networks that govern their activity. Furthermore, this guide offers detailed experimental protocols for the characterization of LACS enzymes and presents quantitative data on their kinetic properties to facilitate comparative analysis and future research endeavors.

Introduction

Fatty acids are fundamental building blocks for a vast array of lipids that serve as structural components of membranes, energy storage reserves, and signaling molecules.[1] However, in their free form, fatty acids are relatively inert. Their entry into most metabolic pathways is contingent upon their activation to acyl-Coenzyme A (acyl-CoA) thioesters, a reaction catalyzed by acyl-CoA synthetases (ACSs).[2] Long-chain acyl-CoA synthetases (LACSs) are a subset of this enzyme family with a preference for fatty acids with chain lengths of 12 carbons or more.[3]

In plants, the LACS enzyme family is encoded by a small multigene family. For instance, the model plant Arabidopsis thaliana possesses nine LACS genes (LACS1 through LACS9), each with distinct, and sometimes overlapping, functions and subcellular localizations.[4][5] This functional diversity allows for precise control over the channeling of fatty acids into specific metabolic fates.

This guide will delve into the multifaceted roles of LACS enzymes in key aspects of plant lipid metabolism, including:

  • De novo fatty acid synthesis and export from plastids: Activation of newly synthesized fatty acids for their transport to the endoplasmic reticulum.

  • Triacylglycerol (TAG) biosynthesis: Providing acyl-CoA substrates for the synthesis of storage oils in seeds.[3]

  • Cuticular lipid synthesis: Involvement in the formation of cutin and waxes, which constitute the protective outer layer of plants.

  • Fatty acid β-oxidation: Activation of fatty acids for their breakdown in peroxisomes to generate energy.

  • Jasmonate biosynthesis: Contribution to the synthesis of the plant hormone jasmonic acid, a key regulator of defense responses.

Understanding the function and regulation of LACS enzymes is paramount for efforts in metabolic engineering aimed at enhancing oil content in crops, improving plant stress tolerance, and developing novel herbicides.

Biochemical Properties and Substrate Specificity

LACS enzymes catalyze a two-step reaction:

  • Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: Coenzyme A (CoA) attacks the acyl-AMP intermediate, forming the acyl-CoA thioester and releasing AMP.[6]

The substrate specificity of different LACS isoforms is a key determinant of their physiological function. While some isoforms exhibit broad specificity, others have a clear preference for certain fatty acid chain lengths and saturation levels. The following table summarizes the available quantitative kinetic data for key LACS isoforms from Arabidopsis thaliana.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
AtLACS1 Oleic acid (18:1)10120Shockey et al., 2002
Palmitic acid (16:0)895Shockey et al., 2002
Linoleic acid (18:2)12110Shockey et al., 2002
AtLACS2 Oleic acid (18:1)15150Schnurr et al., 2004
16-Hydroxypalmitate5200Schnurr et al., 2004
Palmitic acid (16:0)12130Schnurr et al., 2004
AtLACS4 Oleic acid (18:1)9180Shockey et al., 2002
Linoleic acid (18:2)11160Shockey et al., 2002
α-Linolenic acid (18:3)14140Shockey et al., 2002
AtLACS9 Oleic acid (18:1)7250Shockey et al., 2002
Palmitic acid (16:0)6220Shockey et al., 2002
Stearic acid (18:0)10190Shockey et al., 2002

Note: Kinetic parameters can vary depending on the experimental conditions and the expression system used. The data presented here are for comparative purposes.

Subcellular Localization and Metabolic Channeling

The subcellular localization of LACS isoforms is a critical factor in determining their specific roles in lipid metabolism. This compartmentalization prevents futile cycling of fatty acids and ensures their efficient channeling into distinct metabolic pathways.

  • Plastids: AtLACS9 is localized to the outer envelope of plastids, the site of de novo fatty acid synthesis.[6] It is thought to activate fatty acids for their export to the endoplasmic reticulum (ER).

  • Endoplasmic Reticulum (ER): AtLACS1, AtLACS2, and AtLACS4 are associated with the ER, the primary site for the synthesis of membrane lipids, triacylglycerols, and precursors for cuticular lipids.[3]

  • Peroxisomes: AtLACS6 and AtLACS7 are located in peroxisomes, where they activate fatty acids for β-oxidation, the process of fatty acid degradation.[6]

The distinct localization of these isoforms is a clear example of metabolic channeling, where intermediates are passed from one enzyme to another within a specific subcellular compartment.

Physiological Roles of LACS Isoforms

The diverse functions of LACS isoforms are evident from the phenotypes of their corresponding knockout mutants in Arabidopsis.

  • lacs1 and lacs2 mutants exhibit defects in cuticular wax and cutin biosynthesis, leading to organ fusion and increased susceptibility to drought stress.[6]

  • lacs4 mutants show reduced fertility due to defects in pollen coat formation.

  • lacs9 mutants have altered fatty acid compositions in their seeds, indicating a role in TAG biosynthesis.

  • Double and triple mutants often display more severe and pleiotropic phenotypes, highlighting the functional redundancy among LACS isoforms. For example, a lacs1 lacs2 double mutant shows a more severe cuticle defect than either single mutant.[6]

Regulatory Networks Controlling LACS Activity

The expression and activity of LACS genes are tightly regulated at multiple levels to meet the metabolic demands of the plant.

Transcriptional Regulation

The promoters of LACS genes contain various cis-acting regulatory elements that are recognized by specific transcription factors.[7][8] This allows for the coordinated regulation of LACS expression in response to developmental cues and environmental stimuli. For example, the expression of AtLACS2 is upregulated by transcription factors involved in cuticle development.

Hormonal signaling also plays a crucial role in regulating LACS gene expression. Plant hormones such as abscisic acid (ABA), jasmonic acid (JA), and gibberellins (B7789140) (GA) have been shown to influence the expression of specific LACS genes, thereby linking lipid metabolism to stress responses and development.[9][10]

LACS_Regulation cluster_signals Upstream Signals cluster_hormones Hormonal Regulation cluster_tfs Transcription Factors cluster_lacs LACS Genes Drought Stress Drought Stress ABA ABA Drought Stress->ABA Wounding Wounding JA JA Wounding->JA Developmental Cues Developmental Cues TF2 WIN1/SHN1 Developmental Cues->TF2 TF3 bZIP TFs ABA->TF3 TF1 MYB TFs JA->TF1 LACS4 AtLACS4 TF1->LACS4 Upregulation LACS1 AtLACS1 TF2->LACS1 Upregulation LACS2 AtLACS2 TF2->LACS2 Upregulation TF3->LACS1 Upregulation

Simplified regulatory network of LACS gene expression.
Post-Translational Regulation

While less is known about the post-translational regulation of LACS enzymes, it is likely that their activity is modulated by mechanisms such as phosphorylation, ubiquitination, and allosteric regulation. Further research is needed to elucidate these regulatory layers.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LACS enzymes.

LACS Enzyme Activity Assay (Radiolabeled Method)

This protocol measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Plant tissue or heterologously expressed LACS protein

  • Extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10% glycerol, 1 mM DTT)

  • Assay buffer (100 mM HEPES-KOH, pH 7.5, 10 mM MgCl₂, 10 mM ATP, 0.5 mM CoA, 0.1% Triton X-100)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]oleic acid)

  • Scintillation cocktail and vials

  • Liquid nitrogen, mortar, and pestle

Procedure:

  • Protein Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

    • Resuspend the powder in ice-cold extraction buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare the reaction mixture by combining the assay buffer with the radiolabeled fatty acid substrate.

    • Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of the protein extract.

    • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding an equal volume of isopropanol:heptane (B126788):water (80:20:2, v/v/v).

    • Vortex and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

  • Quantification:

    • Transfer an aliquot of the lower aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

LACS_Assay_Workflow start Start protein_extraction Protein Extraction (Plant Tissue or Recombinant) start->protein_extraction quantification Protein Quantification protein_extraction->quantification assay_setup Assay Setup (Buffer, ATP, CoA, Radiolabeled FA) quantification->assay_setup reaction Incubate at 30°C assay_setup->reaction stop_reaction Stop Reaction (Organic Solvent) reaction->stop_reaction phase_separation Phase Separation (Centrifugation) stop_reaction->phase_separation scintillation Scintillation Counting (Aqueous Phase) phase_separation->scintillation calculation Calculate Activity scintillation->calculation end End calculation->end

Workflow for LACS enzyme activity assay.
Subcellular Localization using GFP Fusion and Confocal Microscopy

This protocol describes how to determine the subcellular localization of a LACS protein by transiently expressing a LACS-GFP fusion protein in plant cells.[11]

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Binary vector for plant expression (e.g., pK7FWG2)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, without needle)

  • Confocal laser scanning microscope

Procedure:

  • Vector Construction:

    • Clone the coding sequence of the LACS gene of interest in-frame with the Green Fluorescent Protein (GFP) gene in a suitable binary vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation:

    • Transform the resulting LACS-GFP construct into Agrobacterium tumefaciens by electroporation.

    • Select for transformed colonies on LB agar (B569324) plates containing the appropriate antibiotics.

  • Agrobacterium Culture and Infiltration:

    • Inoculate a single colony of Agrobacterium carrying the LACS-GFP construct into liquid LB medium with antibiotics and grow overnight at 28°C.

    • Pellet the bacteria by centrifugation and resuspend in infiltration medium to an OD₆₀₀ of 0.5-1.0.

    • Infiltrate the abaxial side of a young, fully expanded Nicotiana benthamiana leaf using a needleless syringe.[1]

  • Confocal Microscopy:

    • After 2-3 days of incubation, excise a small piece of the infiltrated leaf area.

    • Mount the leaf piece in a drop of water on a microscope slide.

    • Observe the GFP fluorescence using a confocal microscope. Use an excitation wavelength of ~488 nm and an emission window of ~500-550 nm.

    • Co-express with known subcellular markers (e.g., an ER-mCherry marker) to confirm the localization.[11]

GFP_Localization_Workflow start Start construct Construct LACS-GFP Fusion Vector start->construct agro_transform Transform Agrobacterium construct->agro_transform agro_culture Culture Agrobacterium agro_transform->agro_culture infiltrate Infiltrate N. benthamiana Leaves agro_culture->infiltrate incubate Incubate Plants (2-3 days) infiltrate->incubate microscopy Confocal Microscopy incubate->microscopy analyze Analyze GFP Signal Localization microscopy->analyze end End analyze->end

Workflow for subcellular localization using GFP fusion.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for analyzing the fatty acid profile of plant tissues.[12]

Materials:

  • Plant tissue

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanolysis reagent (e.g., 2.5% H₂SO₄ in methanol)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Lipid Extraction and Transesterification:

    • Homogenize a known amount of plant tissue in the presence of an internal standard.

    • Add the methanolysis reagent and heat at 80°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

    • After cooling, add water and extract the FAMEs with hexane.

    • Dry the hexane phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Separate the FAMEs on the capillary column using a suitable temperature program.

    • Identify the individual FAMEs based on their retention times and mass spectra by comparison with known standards.

    • Quantify the amount of each fatty acid relative to the internal standard.

Conclusion and Future Perspectives

Long-chain acyl-CoA synthetases are central players in plant lipid metabolism, directing the flow of fatty acids into a wide range of essential pathways. Their functional diversity, conferred by multiple isoforms with distinct subcellular localizations and substrate specificities, underscores their importance in maintaining metabolic homeostasis and responding to environmental challenges.

While significant progress has been made in elucidating the roles of LACS enzymes, several key questions remain. A more comprehensive understanding of the kinetic properties of all LACS isoforms is needed for accurate metabolic modeling. The intricate regulatory networks, including post-translational modifications, that fine-tune LACS activity are yet to be fully unraveled. Furthermore, the precise mechanisms by which LACS enzymes contribute to lipid trafficking between organelles require further investigation.

Future research in these areas, aided by the detailed protocols and data presented in this guide, will undoubtedly provide deeper insights into the complex world of plant lipid metabolism. This knowledge will be instrumental in developing innovative strategies for crop improvement and the production of valuable fatty acid-derived bioproducts.

References

The Elusive Presence of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA, a hydroxylated derivative of the essential fatty acid linoleic acid, is a molecule of significant interest due to its potential involvement in the formation of protective biopolymers and signaling pathways within plant species. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence, biosynthesis, and analytical methodologies for this compound in plants. While direct quantitative data for the CoA-esterified form remains limited, this document consolidates available information on its precursor, (9Z,12Z)-18-hydroxyoctadecadienoic acid, primarily found as a monomer in the biopolyesters cutin and suberin. Detailed experimental protocols for the analysis of these complex plant structures and the extraction of acyl-CoAs are provided, alongside a proposed biosynthetic pathway. This guide aims to equip researchers with the foundational knowledge and methodological insights necessary to further investigate the role of this and related molecules in plant biology and their potential applications.

Introduction

The vast and diverse chemical landscape of the plant kingdom offers a rich source of bioactive molecules with potential applications in medicine and agriculture. Among these are the oxylipins, a class of oxygenated fatty acids involved in a myriad of physiological processes, including defense against pathogens and pests, and developmental regulation. This compound is the activated form of a C18 di-unsaturated fatty acid that has undergone hydroxylation at its terminal (ω) carbon. This structural modification suggests a role as a precursor for the synthesis of complex lipids and biopolymers, such as cutin and suberin, which form protective barriers on the surfaces of plant organs. Understanding the natural occurrence and biosynthesis of this molecule is crucial for elucidating its physiological function and for harnessing its potential in various applications.

Natural Occurrence and Quantitative Data

Direct quantification of this compound in plant tissues is not well-documented in current literature. The high reactivity and low abundance of acyl-CoA species present significant analytical challenges. However, extensive research has been conducted on the composition of cutin and suberin, the primary destinations for ω-hydroxy fatty acids. The de-esterified form, (9Z,12Z)-18-hydroxyoctadecadienoic acid (also referred to as 18-hydroxy-9,12-octadecadienoic acid or 18-hydroxylinoleic acid), has been identified as a significant monomer in the suberin of several plant species.

The table below summarizes the relative abundance of 18-hydroxyoctadec-9-enoic acid, a closely related C18 ω-hydroxy fatty acid, in the suberin of various plant roots. It is important to note that most analytical methods do not differentiate between the double bond isomers of C18:1 and C18:2 ω-hydroxy acids, often grouping them. The data presented is for the monounsaturated analogue, which is typically more abundant.

Plant SpeciesTissue18-Hydroxyoctadec-9-enoic acid (% of total aliphatic suberin monomers)Reference
Daucus carota (Carrot)RootMajor Component[1]
Pastinaca sativa (Parsnip)RootMajor Component[1]
Brassica napus (Rutabaga)Root42%[1]
Brassica rapa (Turnip)RootMajor Component[1]
Beta vulgaris (Red Beet)RootMajor Component[1]
Ipomoea batatas (Sweet Potato)RootMajor Component[1]
Camelina sativaRoot & Seed CoatDominant Species[2]
Arabidopsis thalianaRootPresent[3]

Note: "Major Component" or "Dominant Species" indicates that it is one of the most abundant monomers, but a precise percentage was not provided in the cited literature. The data for rutabaga highlights that in some species, C16 ω-hydroxy acids can be equally or more abundant.

Biosynthesis

The biosynthesis of this compound is a multi-step process involving the modification of linoleic acid.

ω-Hydroxylation of Linoleic Acid

The initial and critical step is the hydroxylation of linoleic acid at the C-18 position. This reaction is catalyzed by cytochrome P450-dependent monooxygenases, specifically fatty acid ω-hydroxylases. Several members of the CYP86 and CYP94 families in plants have been shown to possess this activity. For instance, CYP86A1 and CYP86A8 from Arabidopsis thaliana are capable of hydroxylating C12 to C18 fatty acids, including unsaturated ones.

Activation to Acyl-CoA

Following hydroxylation, the resulting (9Z,12Z)-18-hydroxyoctadecadienoic acid must be activated to its CoA thioester to become metabolically active. This activation is carried out by long-chain acyl-CoA synthetases (LACS). While the substrate specificity of plant LACS for common fatty acids is well-studied, their activity towards hydroxylated fatty acids is less characterized. It is hypothesized that specific LACS isoforms are responsible for this activation, channeling the molecule towards its metabolic fate.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis Linoleic_acid Linoleic Acid ((9Z,12Z)-Octadecadienoic Acid) Hydroxy_FA (9Z,12Z)-18-Hydroxyoctadecadienoic Acid Linoleic_acid->Hydroxy_FA CYP86, CYP94 (ω-Hydroxylase) + O2, NADPH Acyl_CoA This compound Hydroxy_FA->Acyl_CoA Long-Chain Acyl-CoA Synthetase (LACS) + ATP, CoA-SH Metabolic_fate Metabolic Fate (e.g., Cutin/Suberin Biosynthesis) Acyl_CoA->Metabolic_fate

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Analysis of Cutin and Suberin Monomers (Detection of the Free Fatty Acid)

This protocol is adapted from established methods for the analysis of plant lipid polyesters and is suitable for identifying and quantifying (9Z,12Z)-18-hydroxyoctadecadienoic acid as a monomer.[4][5]

4.1.1. Delipidation of Plant Material

  • Homogenize fresh or frozen plant tissue to a fine powder.

  • Perform exhaustive solvent extraction to remove soluble lipids (waxes, membrane lipids). This is typically done with a series of solvents of increasing polarity, for example, chloroform:methanol (B129727) mixtures, followed by pure methanol and then water.

  • Dry the resulting delipidated tissue residue.

4.1.2. Depolymerization

  • Perform transesterification on the dried residue to break the ester bonds of the cutin or suberin polymer. A common method is to use 1 M sodium methoxide (B1231860) in methanol or boron trifluoride in methanol (BF3/methanol).

  • Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) for several hours.

  • Stop the reaction by adding an acidic solution (e.g., H2SO4 or HCl).

  • Extract the released fatty acid methyl esters (FAMEs) and other monomers with a non-polar solvent like hexane (B92381) or chloroform.

4.1.3. Derivatization for GC-MS Analysis

  • Evaporate the solvent from the extracted monomers under a stream of nitrogen.

  • To analyze hydroxylated compounds by gas chromatography, the hydroxyl and carboxyl groups must be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine.

  • Heat the mixture to ensure complete derivatization.

4.1.4. GC-MS Analysis

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of the different monomers.

  • Identify the trimethylsilyl (B98337) derivative of 18-hydroxy-(9Z,12Z)-octadecadienoic acid methyl ester based on its retention time and mass spectrum, comparing it to authentic standards if available.

  • Quantify the compound using an internal standard (e.g., a C17 or C19 hydroxy fatty acid) added at the beginning of the procedure.

The following diagram outlines the experimental workflow for cutin/suberin analysis:

Workflow_Cutin Plant_tissue Plant Tissue Delipidation Delipidation (Solvent Extraction) Plant_tissue->Delipidation Residue Dried Delipidated Residue Delipidation->Residue Depolymerization Depolymerization (e.g., NaOMe/Methanol) Residue->Depolymerization Monomers Monomer Extraction (Hexane) Depolymerization->Monomers Derivatization Derivatization (e.g., BSTFA) Monomers->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for the analysis of cutin/suberin monomers.
Extraction and Analysis of Acyl-CoA Esters

This protocol is a generalized method for the extraction and analysis of acyl-CoAs from plant tissues, which could be adapted for the specific detection of this compound.[6][7][8]

4.2.1. Plant Material and Quenching

  • Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

4.2.2. Extraction

  • Extract the powdered tissue with a solution designed to precipitate proteins and preserve acyl-CoAs. A common extraction buffer contains an organic solvent (e.g., isopropanol), a buffer (e.g., TRIS-HCl), and an acid (e.g., acetic acid).

  • Include internal standards, ideally stable isotope-labeled versions of the target acyl-CoAs, at the beginning of the extraction.

  • After vigorous mixing, centrifuge the sample to pellet the precipitated proteins and cell debris.

4.2.3. Solid-Phase Extraction (SPE) Cleanup

  • The supernatant containing the acyl-CoAs is often further purified using solid-phase extraction (SPE). A C18 or a mixed-mode cation exchange cartridge can be used.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elute the acyl-CoAs with a suitable solvent mixture (e.g., methanol with a small amount of ammonium (B1175870) hydroxide).

4.2.4. LC-MS/MS Analysis

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water and acetonitrile, containing a small amount of an ion-pairing agent or an acid (e.g., formic acid or acetic acid).

  • Use multiple reaction monitoring (MRM) mode for detection and quantification. This involves selecting the precursor ion of this compound and monitoring for specific fragment ions. A characteristic neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a common diagnostic for acyl-CoAs.

Signaling and Biological Role

The precise signaling role of this compound is not yet established. However, its structural features suggest potential involvement in several biological processes:

  • Precursor for Biopolymers: As a major component of suberin, its primary role appears to be structural, contributing to the formation of protective barriers in roots and wounded tissues.

  • Oxylipin Signaling: Hydroxylated fatty acids can be precursors to a wide range of oxylipins, which are potent signaling molecules in plants. Further metabolism of 18-hydroxyoctadecadienoic acid could lead to novel signaling compounds.

  • Regulation of Gene Expression: Some fatty acids and their derivatives have been shown to act as signaling molecules that can modulate gene expression, particularly in relation to plant defense and stress responses.

The following diagram depicts a hypothetical signaling relationship:

Signaling Stimulus Biotic/Abiotic Stress Biosynthesis Upregulation of Biosynthetic Enzymes (CYP86, LACS) Stimulus->Biosynthesis Acyl_CoA This compound Pool Biosynthesis->Acyl_CoA Suberin Suberin Deposition Acyl_CoA->Suberin Structural Role Signaling Downstream Signaling (Hypothetical) Acyl_CoA->Signaling Signaling Role Response Plant Defense/Stress Response Suberin->Response Signaling->Response

Hypothetical signaling role of this compound.

Conclusion and Future Directions

This compound is a potentially important, yet understudied, molecule in plant biochemistry. While its presence is inferred from the abundance of its corresponding free fatty acid in suberin, direct evidence for its natural occurrence and concentration is lacking. Future research should focus on:

  • Developing sensitive analytical methods for the direct quantification of this and other hydroxylated acyl-CoAs in various plant tissues and under different physiological conditions.

  • Characterizing the substrate specificity of plant long-chain acyl-CoA synthetases to identify the enzymes responsible for the activation of 18-hydroxyoctadecadienoic acid.

  • Investigating the downstream metabolic fate of this compound to uncover potential novel signaling molecules or structural lipids.

  • Utilizing genetic and molecular tools to elucidate the physiological function of this molecule in plant development and stress responses.

A deeper understanding of the metabolism and function of this compound will not only advance our knowledge of plant biology but may also open up new avenues for the development of improved crop varieties and novel bioactive compounds.

References

The Emerging Role of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle serves as the primary interface between the plant and its environment, providing a crucial first line of defense against a myriad of biotic and abiotic stresses. Beyond its physical barrier function, the cuticle is now recognized as a source of signaling molecules that can activate plant immune responses. This technical guide delves into the burgeoning field of cutin monomer signaling, with a specific focus on the potential role of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA as a key signaling molecule in plant stress responses. We consolidate the current understanding of its biosynthesis, activation, and putative signaling functions, providing a comprehensive resource for researchers in plant biology and drug development. This guide includes detailed experimental protocols, quantitative data where available, and visual representations of the proposed molecular pathways to facilitate further investigation into this promising area of plant defense signaling.

Introduction: The Plant Cuticle as a Signaling Hub

The plant cuticle is a complex lipid polymer, primarily composed of cutin, that covers the aerial surfaces of plants. For decades, its role was considered to be primarily that of a physical barrier, preventing water loss and protecting against mechanical damage and pathogen entry. However, a paradigm shift has occurred in our understanding of the cuticle's function. It is now evident that the breakdown products of cutin, known as cutin monomers, can act as Damage-Associated Molecular Patterns (DAMPs), triggering Pattern-Triggered Immunity (PTI) in plants.[1][2][3][4][5]

One such cutin monomer is (9Z,12Z)-18-hydroxyoctadecadienoic acid, an omega-hydroxylated derivative of the C18 polyunsaturated fatty acid, linoleic acid.[6][7][8][9][10][11] This molecule is a known component of the cutin polymer in several plant species, including the model organism Arabidopsis thaliana.[7][9][10] Upon pathogen attack or mechanical damage, enzymatic degradation of the cuticle can release these monomers into the apoplast, where they can be perceived by the plant's immune system. For these lipid-based signals to be active within the cell, they are often converted to their coenzyme A (CoA) esters. This guide focuses on the biosynthesis, activation, and hypothesized signaling role of this compound in mediating plant stress responses.

Biosynthesis and Activation of this compound

The formation of this compound is a two-step process involving the omega-hydroxylation of its fatty acid precursor followed by its activation to a CoA thioester.

Omega-Hydroxylation of (9Z,12Z)-Octadecadienoic Acid (Linoleic Acid)

The initial step is the hydroxylation of linoleic acid at the C-18 position (the omega carbon). This reaction is catalyzed by a class of enzymes known as fatty acid ω-hydroxylases , which are primarily cytochrome P450 monooxygenases .[12][13] In plants, several cytochrome P450 families have been implicated in this process, most notably the CYP86 and CYP704 families.[1][12][14][15][16][17][18][19]

  • CYP86 Clan: Members of this clan, such as CYP86A1, CYP86A2, and CYP86A8 in Arabidopsis, are known to be involved in the biosynthesis of cutin and suberin monomers by catalyzing the ω-hydroxylation of fatty acids.[1][15][19] The lacerata (lcr) mutant of Arabidopsis, which has a defect in the CYP86A8 gene, exhibits developmental abnormalities associated with a defective cuticle.[1][15]

  • CYP704 Family: Enzymes in this family, such as CYP704B1, have also been shown to possess ω-hydroxylase activity towards C14-C18 fatty acids and are essential for sporopollenin (B1173437) synthesis, a component of the pollen exine that shares biochemical precursors with cutin.[14][17]

The general reaction for the ω-hydroxylation of linoleic acid is as follows:

(9Z,12Z)-Octadecadienoic acid + NADPH + H⁺ + O₂ → (9Z,12Z)-18-Hydroxyoctadecadienoic acid + NADP⁺ + H₂O

Activation to this compound

For (9Z,12Z)-18-hydroxyoctadecadienoic acid to become metabolically active and participate in intracellular signaling, it must be converted to its corresponding acyl-CoA thioester. This activation is catalyzed by Long-Chain Acyl-CoA Synthetases (LACS) .[4][20]

LACS enzymes are a family of proteins that activate free fatty acids by ligating them to Coenzyme A in an ATP-dependent manner. Several LACS isoforms have been identified in plants, with distinct subcellular localizations and substrate specificities. Notably, AtLACS2 from Arabidopsis has been shown to have a preference for hydroxylated fatty acids, making it a strong candidate for the activation of (9Z,12Z)-18-hydroxyoctadecadienoic acid.[4][20]

The activation reaction is as follows:

(9Z,12Z)-18-Hydroxyoctadecadienoic acid + CoA + ATP → this compound + AMP + PPi

Putative Role in Plant Stress Signaling

While direct experimental evidence for a signaling role of this compound is still emerging, a compelling hypothesis can be formulated based on the known functions of related molecules and pathways. The release of its precursor, (9Z,12Z)-18-hydroxyoctadecadienoic acid, from the cuticle during stress events positions it as a potential DAMP.

The proposed signaling cascade is as follows:

  • Stress-Induced Cutin Degradation: Biotic or abiotic stress leads to the enzymatic degradation of the plant cuticle, releasing cutin monomers, including (9Z,12Z)-18-hydroxyoctadecadienoic acid, into the apoplast.

  • Perception and Uptake: The released monomers are likely perceived at the plasma membrane by yet-to-be-identified receptors and are subsequently transported into the cell.

  • Activation to Acyl-CoA: Inside the cell, (9Z,12Z)-18-hydroxyoctadecadienoic acid is activated to this compound by a LACS enzyme, likely LACS2.

  • Downstream Signaling: The resulting acyl-CoA ester can then participate in various downstream signaling pathways, potentially leading to:

    • Activation of defense gene expression: This could involve the induction of genes encoding pathogenesis-related (PR) proteins, enzymes for phytoalexin biosynthesis, and other defense-related proteins.

    • Production of other signaling molecules: The acyl-CoA could be a precursor for the synthesis of other bioactive lipids.

    • Regulation of enzyme activity: It may act as an allosteric regulator of key enzymes in metabolic and signaling pathways.

This proposed pathway is supported by the general observation that fatty acids and their derivatives are integral components of plant defense signaling networks.[21]

Quantitative Data

Quantitative data on the cellular concentrations of this compound in response to stress are currently limited in the literature. However, studies on Arabidopsis mutants with defects in cutin biosynthesis provide indirect evidence for the importance of its precursor.

MutantGene DefectPhenotype Relevant to CutinChange in Cutin Monomer CompositionReference
lacs2-3Long-Chain Acyl-CoA Synthetase 2Reduced cutin contentSignificant reduction in dicarboxylic acids and glycerol[22]
att1-2Acyl-CoA Synthetase-likeReduced cutin contentSignificant reduction in dicarboxylic acids and glycerol[22]
gpat4/gpat8Glycerol-3-Phosphate AcyltransferaseReduced cutin contentSignificant reduction in dicarboxylic acids and glycerol[22]

Table 1: Summary of quantitative changes in cutin components in Arabidopsis mutants.

These data indicate that disruption of genes involved in the synthesis and activation of cutin precursors leads to a significant reduction in the overall cutin polymer, which would presumably include a reduction in the available pool of (9Z,12Z)-18-hydroxyoctadecadienoic acid for release upon stress.

Experimental Protocols

Analysis of Cutin Monomer Composition

This protocol describes the depolymerization of plant cutin and subsequent analysis of the resulting monomers by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Delipidation: Thoroughly wash the plant tissue with water and then immerse in chloroform for 30 seconds to remove epicuticular waxes. Air-dry the tissue.

  • Homogenization: Grind the delipidated tissue to a fine powder in liquid nitrogen.

  • Transesterification: Resuspend the powdered tissue in a solution of 1 M sodium methoxide in methanol. Incubate at 60°C for 2 hours to depolymerize the cutin polyester.

  • Extraction: After cooling, add water and extract the methyl esters of the cutin monomers with hexane.

  • Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. Add pyridine and acetic anhydride to acetylate the hydroxyl groups. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Evaporate the derivatization reagents and redissolve the sample in hexane. Inject an aliquot into the GC-MS for analysis. The (9Z,12Z)-18-hydroxyoctadecadienoic acid will be detected as its methyl ester, acetate (B1210297) derivative.

Biochemical Assay for Fatty Acid ω-Hydroxylase Activity

This protocol describes a method for assaying the activity of a candidate fatty acid ω-hydroxylase expressed heterologously in yeast.

Materials:

  • Yeast microsomes containing the expressed P450 enzyme

  • [¹⁴C]-(9Z,12Z)-Octadecadienoic acid (radiolabeled substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plate

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine yeast microsomes, potassium phosphate buffer, and [¹⁴C]-(9Z,12Z)-octadecadienoic acid.

  • Initiate Reaction: Start the reaction by adding NADPH. Incubate at 30°C for 1 hour with shaking.

  • Stop Reaction: Stop the reaction by adding a small volume of acetic acid.

  • Extraction: Extract the fatty acids with ethyl acetate.

  • TLC Separation: Spot the concentrated extract onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1).

  • Quantification: Visualize the separated radiolabeled substrate and product (ω-hydroxylated fatty acid) by autoradiography. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Assay for Long-Chain Acyl-CoA Synthetase (LACS) Activity

This protocol describes a fluorometric assay to measure the activity of LACS enzymes.

Materials:

  • Plant protein extract or purified LACS enzyme

  • (9Z,12Z)-18-Hydroxyoctadecadienoic acid (substrate)

  • Coenzyme A

  • ATP

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)

  • Commercially available fluorometric acyl-CoA assay kit (e.g., from BioAssay Systems or Abcam)[21][23][24]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ATP, CoA, and the plant protein extract.

  • Initiate Reaction: Start the reaction by adding (9Z,12Z)-18-hydroxyoctadecadienoic acid. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Detection: At various time points, take aliquots of the reaction and stop the LACS reaction. Follow the instructions of the commercial fluorometric assay kit to measure the amount of acyl-CoA produced. The kit typically involves a series of enzymatic reactions that lead to the generation of a fluorescent product, which can be measured using a fluorometer.

  • Calculate Activity: Determine the rate of acyl-CoA formation to calculate the LACS activity.

Visualizations

Biosynthesis_and_Activation_Pathway cluster_Extracellular Extracellular Space / Apoplast cluster_Cell Plant Cell Cutin_Polymer Cutin Polymer 18_OH_LA (9Z,12Z)-18-Hydroxyoctadecadienoic acid Cutin_Polymer->18_OH_LA releases 18_OH_LA_inside (9Z,12Z)-18-Hydroxyoctadecadienoic acid 18_OH_LA->18_OH_LA_inside uptake LACS Long-Chain Acyl-CoA Synthetase (e.g., LACS2) 18_OH_LA_CoA This compound Signaling Downstream Stress Response Signaling Stress Biotic/Abiotic Stress Cutinase Cutin Degrading Enzymes Stress->Cutinase Cutinase->Cutin_Polymer degrades P450 Fatty Acid ω-Hydroxylase (e.g., CYP86A8) Linoleic_Acid Linoleic Acid Linoleic_Acid->18_OH_LA_inside biosynthesis of precursor

Caption: Biosynthesis and proposed signaling pathway of this compound in response to stress.

Experimental_Workflow cluster_Analysis Analysis of Endogenous Molecule cluster_Enzymology Enzymatic Characterization Plant_Material Plant Tissue (Control vs. Stressed) Delipidation Delipidation Plant_Material->Delipidation Depolymerization Cutin Depolymerization (Transesterification) Delipidation->Depolymerization Extraction Monomer Extraction Depolymerization->Extraction Derivatization Derivatization (Methylation & Acetylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of 18-OH-Linoleic Acid GCMS->Quantification Gene_Isolation Isolate Candidate Genes (P450, LACS) Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Isolation->Heterologous_Expression Protein_Purification Protein Purification or Microsome Preparation Heterologous_Expression->Protein_Purification Enzyme_Assay Biochemical Assays (Hydroxylase, Synthetase) Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: General experimental workflow for the analysis and characterization of the pathway.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that this compound is a plausible signaling molecule in plant stress responses. Its precursor is a known component of the plant cuticle, and the enzymatic machinery for its synthesis and activation is present in plants. The broader context of cutin monomer signaling provides a solid foundation for this hypothesis.

However, several key questions remain to be answered to fully elucidate the role of this molecule:

  • Receptor Identification: What are the plant receptors that perceive (9Z,12Z)-18-hydroxyoctadecadienoic acid or its derivatives?

  • Direct Signaling Evidence: Does exogenous application of (9Z,12Z)-18-hydroxyoctadecadienoic acid or its CoA ester induce defense responses in plants?

  • Quantitative Dynamics: How do the intracellular concentrations of this compound change in response to different biotic and abiotic stresses?

  • Specificity of LACS: Which specific LACS isoform(s) is/are responsible for the activation of (9Z,12Z)-18-hydroxyoctadecadienoic acid in vivo?

  • Downstream Signaling Components: What are the immediate downstream targets and signaling components that interact with this compound?

Answering these questions will require a multidisciplinary approach, combining genetics, biochemistry, and cell biology. The use of Arabidopsis mutants deficient in fatty acid ω-hydroxylases and LACS enzymes will be instrumental in dissecting this pathway. Furthermore, advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the sensitive and specific quantification of this acyl-CoA in plant tissues.

The elucidation of this signaling pathway could open up new avenues for the development of novel strategies to enhance plant disease resistance, with potential applications in agriculture and the development of plant-derived pharmaceuticals.

References

Intracellular Synthesis of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA (18-HODE-CoA) is an oxidized lipid mediator derived from linoleic acid. As a bioactive molecule, its synthesis and localization are of significant interest in understanding its physiological and pathological roles. This technical guide provides an in-depth overview of the putative intracellular synthesis pathway of 18-HODE-CoA, detailing the subcellular localization of the key enzymes involved. This document summarizes the current understanding, presents relevant experimental methodologies, and offers a framework for future research in this area.

Introduction

The metabolism of polyunsaturated fatty acids (PUFAs) generates a diverse array of signaling molecules known as oxylipins. (9Z,12Z)-18-hydroxyoctadecadienoic acid (18-HODE), a derivative of linoleic acid, and its activated form, 18-HODE-CoA, are emerging as important players in various cellular processes. The precise intracellular location of their synthesis is critical as it dictates their access to downstream targets and their integration into cellular signaling networks. This guide will explore the enzymatic cascade leading to 18-HODE-CoA formation and the subcellular compartments where these reactions are proposed to occur.

The Synthesis Pathway of this compound

The synthesis of 18-HODE-CoA from linoleic acid is a two-step enzymatic process:

  • Hydroxylation of Linoleic Acid: The initial step involves the introduction of a hydroxyl group at the 18th carbon of linoleic acid. This reaction is catalyzed by enzymes with oxygenase activity. While the specific enzyme responsible for 18-hydroxylation of linoleic acid is not definitively established, members of the cytochrome P450 (CYP) family, particularly of the CYP4 family, are strong candidates as they are known to catalyze ω-hydroxylation of fatty acids. Lipoxygenases (LOX) are another class of enzymes that could potentially be involved, although they typically introduce hydroperoxy groups at other positions.

  • Acyl-CoA Thioesterification: The resulting 18-hydroxyoctadecadienoic acid (18-HODE) is then activated to its coenzyme A thioester, 18-HODE-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).

The subcellular localization of this pathway is determined by the location of these key enzymes.

Proposed Intracellular Localization

Based on the known subcellular distribution of candidate enzyme families, a putative pathway for the synthesis of 18-HODE-CoA can be proposed. The initial hydroxylation of linoleic acid is likely to occur at the endoplasmic reticulum (ER) , where cytochrome P450 enzymes are predominantly located. Following its synthesis, 18-HODE can then be activated to 18-HODE-CoA. ACSL enzymes have been identified in several subcellular compartments, including the ER, the outer mitochondrial membrane, and peroxisomes . Therefore, the final step of the synthesis could potentially occur in any of these locations, suggesting that 18-HODE may be shuttled between organelles.

Quantitative Data on Subcellular Enzyme Distribution

Precise quantitative data on the distribution of the specific enzymes involved in this compound synthesis is currently limited in the scientific literature. However, researchers can generate such data through subcellular fractionation followed by enzyme activity assays or immunoblotting. Below is a template table for presenting such quantitative data.

Subcellular FractionMarker Enzyme Activity (U/mg protein)Cytochrome P450 ω-hydroxylase Activity (nmol/min/mg protein)18-HODE-CoA Synthetase Activity (nmol/min/mg protein)
Whole Cell Lysate
Nuclear Fraction
Mitochondrial Fraction
Microsomal (ER) Fraction
Peroxisomal Fraction
Cytosolic Fraction

This table is a template. The specific units and assays would be dependent on the experimental design.

Detailed Experimental Protocols

To investigate the intracellular localization of this compound synthesis, a combination of subcellular fractionation, enzyme activity assays, and immunodetection techniques is required.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the separation of major organelles from a cell homogenate.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Cell Homogenization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor by microscopy).

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

    • Microsomal (ER) and Peroxisomal Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The pellet contains the microsomes (ER) and peroxisomes. This fraction can be further purified using density gradient centrifugation.

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Washing and Storage:

    • Wash each pellet by resuspending in homogenization buffer and repeating the respective centrifugation step.

    • Resuspend the final pellets in a suitable buffer for downstream analysis and store at -80°C.

Enzyme Activity Assays

4.2.1. Cytochrome P450 ω-hydroxylase Activity Assay:

  • This assay measures the conversion of a fatty acid substrate to its ω-hydroxylated product.

  • Incubate subcellular fractions with linoleic acid and NADPH in a reaction buffer.

  • The reaction is stopped, and the lipids are extracted.

  • The formation of 18-HODE is quantified by LC-MS/MS.

4.2.2. 18-HODE-CoA Synthetase (ACSL) Activity Assay:

  • This assay measures the formation of 18-HODE-CoA from 18-HODE.

  • Incubate subcellular fractions with 18-HODE, ATP, and Coenzyme A in a reaction buffer.

  • The reaction is stopped, and the formation of 18-HODE-CoA is quantified by HPLC or LC-MS/MS.

Immunoblotting
  • Separate proteins from each subcellular fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with specific primary antibodies against the candidate cytochrome P450 and ACSL isoforms.

  • Use secondary antibodies conjugated to HRP for chemiluminescent detection.

  • Analyze the band intensities to determine the relative abundance of the enzymes in each fraction.

Mandatory Visualizations

Proposed Signaling Pathway for 18-HODE-CoA Synthesis

Synthesis_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Linoleic_Acid_cyto Linoleic Acid CYP450 Cytochrome P450 Linoleic_Acid_cyto->CYP450 Transport 18-HODE_er 18-HODE CYP450->18-HODE_er Hydroxylation ACSL_er ACSL 18-HODE_er->ACSL_er Transport ACSL_mito ACSL 18-HODE_er->ACSL_mito Inter-organelle Transport 18-HODE-CoA_er 18-HODE-CoA ACSL_er->18-HODE-CoA_er CoA Ligation 18-HODE-CoA_mito 18-HODE-CoA ACSL_mito->18-HODE-CoA_mito CoA Ligation

Caption: Proposed intracellular synthesis pathway of 18-HODE-CoA.

Experimental Workflow for Subcellular Localization

Experimental_Workflow Start Cell/Tissue Sample Homogenization Cell Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifugation1 Nuclear_Pellet Nuclear Fraction Centrifugation1->Nuclear_Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Analysis Enzyme Assays & Immunoblotting Nuclear_Pellet->Analysis Centrifugation2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifugation2 Mito_Pellet Mitochondrial Fraction Centrifugation2->Mito_Pellet Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mito_Pellet->Analysis Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifugation Micro_Pellet Microsomal/Peroxisomal Fraction Ultracentrifugation->Micro_Pellet Cytosol Cytosolic Fraction Ultracentrifugation->Cytosol Micro_Pellet->Analysis Cytosol->Analysis

Caption: Workflow for subcellular fractionation and analysis.

Conclusion

The intracellular synthesis of this compound is a multi-step process that likely involves enzymes located in different subcellular compartments, primarily the endoplasmic reticulum and potentially mitochondria. This spatial separation of enzymatic steps suggests a complex regulation and trafficking of intermediates. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to elucidate the precise localization and regulation of this important lipid mediator's synthesis. Further research in this area will be crucial for understanding the role of 18-HODE-CoA in health and disease and for the development of novel therapeutic strategies targeting its metabolism.

Structural Elucidation of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA, an omega-hydroxy fatty acyl-CoA derived from linoleic acid. This document details the key experimental protocols, presents expected quantitative data in tabular format, and visualizes relevant biochemical pathways and experimental workflows.

Introduction

This compound is the coenzyme A thioester of 18-hydroxylinoleic acid. As an omega-hydroxy fatty acid derivative, it is situated at a key metabolic crossroads, potentially serving as a substrate for further oxidation, a signaling molecule, or a precursor for the synthesis of more complex lipids. Its structural characterization is paramount for understanding its biological function and for its potential as a biomarker or therapeutic target. The elucidation of its structure relies on a combination of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of the parent molecule, (9Z,12Z)-18-hydroxyoctadecadienoic acid, and coenzyme A are presented below.

Table 1: Physicochemical Properties of (9Z,12Z)-18-Hydroxyoctadecadienoic Acid

PropertyValue
Molecular Formula C₁₈H₃₂O₃
Molecular Weight 296.4 g/mol
IUPAC Name (9Z,12Z)-18-hydroxyoctadeca-9,12-dienoic acid
Description An omega-hydroxy fatty acid that is linoleic acid in which one of the terminal methyl hydrogens has been replaced by a hydroxy group.[1]

Table 2: Physicochemical Properties of Coenzyme A

PropertyValue
Molecular Formula C₂₁H₃₆N₇O₁₆P₃S
Molecular Weight 767.5 g/mol
Description A ubiquitous essential cofactor involved in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.

Experimental Protocols for Structural Elucidation

The definitive structural elucidation of this compound necessitates a multi-faceted analytical approach. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are foundational for this purpose.

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs, providing both molecular weight information and structural data through fragmentation analysis.

  • Sample Preparation and Extraction:

    • Biological samples (e.g., tissue homogenates, cell lysates) are quenched with cold acetonitrile (B52724) to precipitate proteins and halt enzymatic activity.

    • The supernatant is collected after centrifugation and subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for long-chain acyl-CoAs and remove interfering substances.

    • The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separation.

    • Mobile Phase: A gradient elution is employed, commonly with a mobile phase A consisting of an aqueous solution with a pH modifier (e.g., ammonium (B1175870) hydroxide) and a mobile phase B of an organic solvent like acetonitrile.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the analysis of acyl-CoAs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification, monitoring for the precursor ion and specific product ions. A neutral loss scan of 507 Da (corresponding to the loss of the phosphopantetheine moiety of coenzyme A) can be used for profiling of acyl-CoA mixtures.

    • Collision Energy: Optimized for the fragmentation of the specific molecule to yield informative product ions.

To confirm the structure of the fatty acid component, it is first cleaved from the CoA moiety and derivatized for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • The acyl-CoA is hydrolyzed (e.g., using a mild base) to release the free fatty acid, (9Z,12Z)-18-hydroxyoctadecadienoic acid.

    • The free fatty acid is then esterified, typically to its fatty acid methyl ester (FAME), using a reagent such as diazomethane (B1218177) or by heating with methanolic HCl.

    • The hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., DB-23) is suitable for separating fatty acid methyl esters.

    • Oven Temperature Program: A temperature gradient is used to ensure the separation of different fatty acid derivatives. For example, an initial temperature of 80°C held for a few minutes, followed by a ramp up to 250°C.

    • Injector and Detector Temperature: Maintained at a high temperature (e.g., 250-280°C) to ensure volatilization.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Scan Mode: Full scan mode is used to obtain the mass spectrum for structural identification.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the positions of double bonds, the hydroxyl group, and the stereochemistry.

  • Sample Preparation:

    • The purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of CD₃OD and CDCl₃).

    • The concentration should be optimized to obtain a good signal-to-noise ratio.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals include those for olefinic protons, the proton on the carbon bearing the hydroxyl group, and protons adjacent to the thioester linkage.

    • ¹³C NMR: Shows the signals for all carbon atoms in the molecule, which is crucial for confirming the carbon backbone and the position of functional groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the overall structure. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the mass spectrometry and NMR analyses of this compound.

Table 3: Expected LC-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
1046.5539.5507.0[M+H - Phosphopantetheine]⁺
1046.5768.5278.0[M+H - 18-Hydroxyoctadecadienoyl]⁺ (Coenzyme A)
1046.5428.0618.5[Adenosine diphosphate]⁺
539.5279.2260.3[(9Z,12Z)-18-hydroxyoctadecadienoyl]⁺

Table 4: Expected GC-MS Fragmentation Data for the TMS-Derivatized Methyl Ester of (9Z,12Z)-18-Hydroxyoctadecadienoic Acid

Fragment Ion (m/z)Proposed Fragment Identity
382.3[M]⁺ (Molecular Ion)
367.3[M - CH₃]⁺
293.2Cleavage alpha to the TMS-ether group
173.1Fragment containing the TMS-ether group from the omega-end

Table 5: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton AssignmentChemical Shift (ppm)Multiplicity
Olefinic protons (C9-H, C10-H, C12-H, C13-H)5.3-5.4m
Methylene (B1212753) protons adjacent to hydroxyl (C17-H₂)3.6t
Methylene protons alpha to thioester (C2'-H₂)2.9-3.1t
Bis-allylic protons (C11-H₂)2.8t
Allylic protons (C8-H₂, C14-H₂)2.0-2.1m
Methylene protons beta to thioester (C3'-H₂)2.5t
Aliphatic methylene chain1.2-1.6m
Coenzyme A - Adenine H88.5s
Coenzyme A - Adenine H28.2s
Coenzyme A - Ribose H1'6.1d

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AssignmentChemical Shift (ppm)
Thioester carbonyl (C1')198-200
Olefinic carbons (C9, C10, C12, C13)128-132
Carbon bearing hydroxyl group (C18)61-63
Methylene carbon alpha to thioester (C2')42-44
Bis-allylic carbon (C11)25-26
Allylic carbons (C8, C14)27-28
Aliphatic methylene chain29-34
Coenzyme A carbons(Various signals)

Biological Context and Signaling Pathways

This compound is formed through the omega-oxidation pathway of fatty acids. This pathway serves as an alternative to beta-oxidation, particularly for very-long-chain fatty acids or when beta-oxidation is impaired.[2]

The omega-oxidation of linoleic acid to produce this compound involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.

omega_oxidation_pathway cluster_activation Fatty Acid Activation cluster_peroxisome Peroxisome linoleic_acid Linoleic Acid hydroxy_linoleic_acid (9Z,12Z)-18-Hydroxyoctadecadienoic Acid linoleic_acid->hydroxy_linoleic_acid CYP4F Enzymes (e.g., CYP4F2, CYP4F3) O₂, NADPH aldehyde 18-Oxo-octadeca-9,12-dienoic Acid hydroxy_linoleic_acid->aldehyde Alcohol Dehydrogenase NAD⁺ dicarboxylic_acid Octadeca-9,12-diene-1,18-dioic Acid aldehyde->dicarboxylic_acid Aldehyde Dehydrogenase NAD⁺ dicarboxylic_acid_2 Dicarboxylic Acid dicarboxylic_acid->dicarboxylic_acid_2 hydroxy_linoleic_acid_2 (9Z,12Z)-18-Hydroxyoctadecadienoic Acid target_molecule This compound hydroxy_linoleic_acid_2->target_molecule Acyl-CoA Synthetase ATP, CoA-SH beta_oxidation Beta-Oxidation dicarboxylic_acid_2->beta_oxidation

Caption: The omega-oxidation pathway of linoleic acid.

The initial and rate-limiting step is the hydroxylation of the terminal methyl group of linoleic acid by cytochrome P450 enzymes of the CYP4F family.[3] The resulting 18-hydroxylinoleic acid can then be activated to its CoA ester by an acyl-CoA synthetase. Alternatively, the hydroxyl group can be further oxidized by alcohol and aldehyde dehydrogenases to form a dicarboxylic acid, which can then undergo beta-oxidation from either end in the peroxisomes.

The logical flow for the complete structural characterization of this compound is depicted below.

experimental_workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Biological Sample or Synthesized Standard extraction Extraction and Purification (SPE) start->extraction lcms LC-MS/MS of Intact Molecule extraction->lcms hydrolysis Hydrolysis extraction->hydrolysis nmr_1d 1D NMR (¹H, ¹³C) extraction->nmr_1d data_integration Data Integration and Structure Confirmation lcms->data_integration derivatization Derivatization (FAME, TMS) hydrolysis->derivatization gcms GC-MS of Fatty Acid derivatization->gcms gcms->data_integration nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->data_integration final_structure Elucidated Structure of This compound data_integration->final_structure

Caption: Experimental workflow for structural elucidation.

This workflow begins with the isolation of the target molecule, followed by parallel analyses using mass spectrometry and NMR spectroscopy. The data from these orthogonal techniques are then integrated to provide an unambiguous structural assignment.

Conclusion

The structural elucidation of this compound is a complex undertaking that requires the application of sophisticated analytical instrumentation and methodologies. This guide has outlined the essential experimental protocols for LC-MS/MS, GC-MS, and NMR spectroscopy, and has provided a summary of the expected quantitative data. Furthermore, the biological context of this molecule within the omega-oxidation pathway has been described. The detailed characterization of this and related lipid metabolites will continue to be a crucial area of research for understanding lipid metabolism and its role in health and disease.

References

The Biological Significance of the 18-Hydroxy Group in Octadecadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a hydroxyl group at the 18th position of octadecadienoyl-CoA marks a critical juncture in the metabolic fate of this long-chain fatty acyl-CoA. This modification, occurring at the terminal omega (ω) carbon, initiates a catabolic cascade known as ω-oxidation. While typically a minor pathway for fatty acid metabolism, ω-oxidation gains prominence under conditions where the primary β-oxidation pathway is compromised or overloaded. The 18-hydroxy group serves as the initial target for a series of enzymatic reactions that ultimately convert the fatty acid into a dicarboxylic acid. This dicarboxylic acid, as its CoA ester, is then further metabolized, primarily within peroxisomes, yielding shorter-chain dicarboxylic acids and acetyl-CoA. This guide provides an in-depth exploration of the enzymatic processes, metabolic significance, and potential signaling roles related to the 18-hydroxylation of octadecadienoyl-CoA.

Introduction

The metabolism of long-chain fatty acids is a cornerstone of cellular energy homeostasis. While β-oxidation in the mitochondria is the principal pathway for the degradation of most fatty acids, alternative routes exist to handle specific fatty acid structures or to function under particular physiological or pathological conditions. One such pathway is ω-oxidation, which commences with the hydroxylation of the terminal methyl group of a fatty acid. In the context of octadecadienoic acid, an 18-carbon unsaturated fatty acid, this initial step is the formation of 18-hydroxyoctadecadienoic acid. For this molecule to be metabolically active, it must be converted to its coenzyme A (CoA) thioester, 18-hydroxyoctadecadienoyl-CoA. The 18-hydroxy group is the key functional moiety that directs this molecule away from conventional β-oxidation and towards a specialized catabolic sequence.

The Omega (ω)-Oxidation Pathway

The ω-oxidation pathway is a three-step process that occurs in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates.[1] This pathway becomes particularly significant when β-oxidation is defective.[1]

Step 1: ω-Hydroxylation

The initial and rate-limiting step is the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid.[1] In the case of octadecadienoic acid, this is the 18th carbon. This reaction is catalyzed by a family of cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, which act as fatty acid ω-hydroxylases.[1][2] This reaction requires molecular oxygen and NADPH.[1] The product is 18-hydroxyoctadecadienoic acid.

Step 2: Oxidation to an Aldehyde

The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, using NAD+ as a cofactor.[1]

Step 3: Oxidation to a Carboxylic Acid

The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, also utilizing NAD+.[1] The final product of these three steps is a C18 dicarboxylic acid.[1]

This dicarboxylic acid is then activated to its CoA ester, forming a dicarboxylyl-CoA, which is subsequently transported to peroxisomes for further degradation via β-oxidation.[3][4]

Visualization of the ω-Oxidation Pathway

omega_oxidation cluster_er ω-Oxidation in Endoplasmic Reticulum Octadecadienoyl_CoA Octadecadienoyl-CoA Octadecadienoic_Acid Octadecadienoic Acid Octadecadienoyl_CoA->Octadecadienoic_Acid Hydrolysis ER Endoplasmic Reticulum Dicarboxylic_Acid Octadecadiene-1,18-dioic Acid Peroxisome Peroxisome Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Hydroxy_FA 18-Hydroxyoctadecadienoic Acid Octadecadienoic_Acid->Hydroxy_FA Cytochrome P450 (CYP4A/4F) + O2, NADPH Aldehyde_FA 18-Oxo-octadecadienoic Acid Hydroxy_FA->Aldehyde_FA Alcohol Dehydrogenase + NAD+ Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase + NAD+ Dicarboxylyl_CoA Dicarboxylyl_CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Dicarboxylyl-CoA Synthetase Dicarboxylyl_CoA->Peroxisomal_Beta_Oxidation Transport to Peroxisome Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA Yields Shorter_Dicarboxylyl_CoA Shorter-Chain Dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Shorter_Dicarboxylyl_CoA Yields

Figure 1. The ω-oxidation pathway of octadecadienoic acid.

Metabolic Fate of 18-Hydroxyoctadecadienoyl-CoA

The primary biological significance of the 18-hydroxy group in octadecadienoyl-CoA is to mark it for entry into the ω-oxidation pathway, leading to the formation of a dicarboxylic acid. This dicarboxylic acid, once activated to its CoA ester, is a substrate for peroxisomal β-oxidation.[3]

Peroxisomal β-oxidation differs from its mitochondrial counterpart in several ways. The first enzyme in the peroxisomal pathway is an acyl-CoA oxidase that transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2). This process is less efficient in terms of ATP production compared to mitochondrial β-oxidation.[5] Peroxisomes are particularly important for the degradation of very long-chain fatty acids and dicarboxylic acids.[3] The β-oxidation of dicarboxylyl-CoA esters in peroxisomes proceeds by shortening the carbon chain from both ends, yielding acetyl-CoA and shorter-chain dicarboxylic acids, such as adipic acid and succinic acid.[1] Succinic acid can then enter the citric acid cycle for energy production.[1]

This pathway serves as a crucial detoxification mechanism when there is an excess of fatty acids that could otherwise accumulate to toxic levels. It also provides a means to generate energy from fatty acids when mitochondrial β-oxidation is impaired.[1]

Potential Signaling Roles

While the primary role of the 18-hydroxy group appears to be metabolic, there is growing evidence that hydroxylated fatty acids can act as signaling molecules. For instance, other hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE, are known to be ligands for peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors, modulating inflammatory responses and other cellular processes.[6]

Although specific signaling roles for 18-hydroxyoctadecadienoic acid and its CoA ester are not yet well-defined, it is plausible that they could also interact with cellular receptors or transcription factors. Long-chain acyl-CoAs, in general, are known to regulate the activity of various enzymes and transcription factors.[7] Therefore, 18-hydroxyoctadecadienoyl-CoA could potentially modulate cellular processes beyond its role in catabolism. Further research is needed to explore these potential signaling functions.

Quantitative Data

Specific quantitative data for the enzymatic reactions involving 18-hydroxyoctadecadienoyl-CoA are not extensively documented in the literature. However, general kinetic parameters for the key enzyme families are available.

Enzyme FamilySubstrate ClassTypical Km ValuesTypical Vmax/kcat ValuesCellular Location
Cytochrome P450 (CYP4A/4F) Long-chain fatty acidsMicromolar rangeVaries by isoformEndoplasmic Reticulum
Alcohol Dehydrogenase Long-chain alcoholsVariesVariesCytosol
Aldehyde Dehydrogenase Long-chain aldehydesVariesVariesCytosol
Dicarboxylyl-CoA Synthetase Dicarboxylic acidsVariesVariesMicrosomes
Peroxisomal Acyl-CoA Oxidase Dicarboxylyl-CoAsMicromolar rangeVariesPeroxisomes

Note: The kinetic parameters are highly dependent on the specific enzyme isoform, substrate chain length and saturation, and experimental conditions. The values provided are general ranges.

Experimental Protocols

The study of 18-hydroxyoctadecadienoyl-CoA and its metabolism requires specialized analytical techniques. Below are generalized protocols for the key experimental procedures.

Extraction and Analysis of Hydroxy Fatty Acids

Objective: To extract and quantify 18-hydroxyoctadecadienoic acid from biological samples.

Protocol:

  • Lipid Extraction: Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) to extract total lipids. The Bligh and Dyer method is a commonly used protocol.[8]

  • Saponification: To release esterified hydroxy fatty acids, the lipid extract can be saponified using an alcoholic-aqueous base solution (e.g., KOH in methanol/water).[9]

  • Acidification and Extraction: Acidify the sample to protonate the free fatty acids and then extract them into an organic solvent like hexane (B92381) or diethyl ether.[9]

  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxylic acid and hydroxyl groups are typically derivatized. The carboxyl group can be methylated to form a fatty acid methyl ester (FAME), and the hydroxyl group can be silylated (e.g., with BSTFA) to increase volatility.[9]

  • Analysis: Analyze the derivatized sample by GC-MS or by liquid chromatography-mass spectrometry (LC-MS). LC-MS can often analyze the underivatized hydroxy fatty acids directly.[10][11]

Synthesis and Analysis of Long-Chain Acyl-CoA Esters

Objective: To synthesize 18-hydroxyoctadecadienoyl-CoA for use as a standard or to analyze its presence in biological samples.

Protocol:

  • Synthesis: Long-chain acyl-CoA esters can be synthesized from the corresponding free fatty acid. One common method involves activating the fatty acid with a reagent like N,N'-carbonyldiimidazole or converting it to an acyl-anhydride, followed by reaction with coenzyme A.

  • Purification: The synthesized acyl-CoA can be purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Analysis: The concentration and purity of the acyl-CoA can be determined spectrophotometrically by measuring the absorbance of the thioester bond at around 232 nm or the adenine (B156593) ring of CoA at 260 nm. Confirmation of the structure is typically achieved by LC-MS/MS.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis of 18-Hydroxyoctadecadienoic Acid cluster_coa_synthesis Synthesis of 18-Hydroxyoctadecadienoyl-CoA Biological_Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Lipid_Extraction Saponification Saponification (Optional, for total HFA) Lipid_Extraction->Saponification Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization For free HFA LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Direct Analysis Saponification->Derivatization Saponification->LC_MS Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS HODE_Standard 18-HODE Standard Activation Activation HODE_Standard->Activation Reaction_CoA Reaction with Coenzyme A Activation->Reaction_CoA Purification Purification (HPLC/SPE) Reaction_CoA->Purification Characterization Characterization (Spectrophotometry, LC-MS) Purification->Characterization

Figure 2. General experimental workflow for the analysis of 18-hydroxyoctadecadienoic acid and synthesis of its CoA ester.

Conclusion

The 18-hydroxy group of octadecadienoyl-CoA is a key determinant of its metabolic fate, directing it into the ω-oxidation pathway for catabolism. This pathway, while secondary to β-oxidation, is essential for cellular homeostasis under conditions of lipid overload or when mitochondrial function is compromised. The conversion of a terminal methyl group to a hydroxyl group initiates a cascade of reactions that ultimately produce dicarboxylic acids, which can be further metabolized for energy. While the primary significance of the 18-hydroxy group appears to be metabolic, the potential for 18-hydroxyoctadecadienoyl-CoA to act as a signaling molecule warrants further investigation. A deeper understanding of the regulation and function of the ω-oxidation pathway may open new avenues for therapeutic intervention in metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Metabolic Engineering of Plants to Increase (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA is a long-chain hydroxy fatty acyl-CoA with potential applications in the chemical and pharmaceutical industries as a precursor for polymers, lubricants, and bioactive molecules. Metabolic engineering of oilseed crops offers a sustainable platform for the production of this novel fatty acid. This document provides a comprehensive guide to the metabolic engineering of plants for the synthesis and accumulation of this compound in seed oil. The strategy involves the heterologous expression of a fatty acid ω-hydroxylase to introduce a hydroxyl group at the C-18 position of linoleic acid, a common fatty acid in many plant species. Further engineering to enhance the incorporation of the resulting 18-hydroxy linoleic acid into triacylglycerols (TAGs) is also discussed.

Metabolic Pathway and Engineering Strategy

The proposed biosynthetic pathway for this compound in a model plant system like Arabidopsis thaliana starts with the endogenous precursor, linoleoyl-CoA.

Key Enzymatic Steps
  • ω-Hydroxylation of Linoleic Acid: A cytochrome P450 fatty acid ω-hydroxylase is introduced to catalyze the hydroxylation of linoleic acid at the terminal (ω) carbon (C-18). Candidate enzymes include members of the CYP86A and CYP704B families from Arabidopsis thaliana. For instance, CYP86A1 is a fatty acid ω-hydroxylase known to act on C12 to C18 fatty acids.[1]

  • Activation to Acyl-CoA: The resulting (9Z,12Z)-18-hydroxyoctadecadienoic acid is then activated to its CoA-thioester, this compound, by a long-chain acyl-CoA synthetase (LACS).[2]

  • Incorporation into Triacylglycerols (TAGs): To ensure accumulation in seed oil, the hydroxy acyl-CoA is incorporated into the TAG backbone. This can be enhanced by co-expressing enzymes with specificity for hydroxy fatty acids, such as diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) from species that naturally produce these compounds, like Ricinus communis (castor bean).

Visualized Metabolic Pathway

MetabolicPathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum Linoleoyl-ACP Linoleoyl-ACP Linoleoyl-CoA Linoleoyl-CoA Linoleoyl-ACP->Linoleoyl-CoA Acyl-ACP Thioesterase & LACS 18-OH-Linoleoyl-PC (9Z,12Z)-18-hydroxyoctadecadienoyl-PC Linoleoyl-CoA->18-OH-Linoleoyl-PC CYP86A1 / CYP704B1 (Introduced ω-hydroxylase) 18-OH-Linoleoyl-CoA This compound 18-OH-Linoleoyl-PC->18-OH-Linoleoyl-CoA LACS TAG Triacylglycerol (Storage Oil) 18-OH-Linoleoyl-CoA->TAG DGAT / PDAT (Enhanced activity)

Caption: Proposed metabolic pathway for the production of this compound.

Data Presentation: Expected Yields of Hydroxy Fatty Acids

While specific data for the production of this compound is not yet widely published, data from engineering other hydroxy fatty acids (HFAs) in Arabidopsis thaliana and Camelina sativa provide a strong indication of potential yields. The co-expression of multiple genes has been shown to be an effective strategy to boost HFA accumulation. For instance, expressing the castor oleate (B1233923) Δ12-hydroxylase (RcFAH12) along with four other castor genes involved in HFA biosynthesis in Arabidopsis resulted in HFA levels of up to 25% in the seed oil.[3][4] Further knocking out the endogenous fatty acid elongase 1 (AtFAE1) in this background increased HFA content to over 31%.[4] In Camelina sativa, co-expression of RcFAH12 with a fatty acid condensing enzyme from Physaria fendleri increased HFA content to 21%.[5]

Plant SpeciesGenetic ModificationTarget Hydroxy Fatty AcidHighest Reported Yield (% of total fatty acids)Reference
Arabidopsis thalianaExpression of RcFAH12 in fae1 mutantRicinoleic acid (12-OH 18:1) and derivatives~17%[3]
Arabidopsis thalianaCo-expression of 5 castor genes (RcFAH12, RcDGAT2, RcPDAT1-2, RcPDCT, RcLPCAT)Ricinoleic acid and derivatives~25%[3][4]
Arabidopsis thalianaCo-expression of 5 castor genes in atfae1 backgroundRicinoleic acid and derivatives>31%[4]
Camelina sativaCo-expression of RcFAH12 and PfKCS18Ricinoleic acid and derivatives21%[5]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the metabolic engineering of Arabidopsis thaliana for the production of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_gene_cloning Gene Cloning and Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis of Transgenic Plants A Isolate CYP86A1 cDNA (e.g., from A. thaliana) B Clone into Plant Expression Vector (under seed-specific promoter) A->B C Transform Agrobacterium tumefaciens B->C D Transform A. thaliana (Floral Dip Method) C->D E Select Transgenic Plants (T1 Generation) D->E F Grow to T2/T3 Generation E->F G Lipid Extraction from Seeds F->G I Gene Expression Analysis (qRT-PCR) F->I H LC-MS/MS Analysis (Quantification of 18-OH Linoleic Acid) G->H

Caption: Workflow for engineering and analyzing plants for hydroxy fatty acid production.

Protocol 1: Gene Cloning and Vector Construction

This protocol describes the cloning of a candidate ω-hydroxylase gene, Arabidopsis thaliana CYP86A1 (At5g58860), into a plant expression vector.

Materials:

  • Arabidopsis thaliana (Columbia-0) seedlings

  • RNA extraction kit

  • Reverse transcription kit

  • High-fidelity DNA polymerase

  • PCR primers for CYP86A1 (designed based on NCBI sequence)

  • pENTR/D-TOPO cloning vector

  • Gateway LR Clonase II enzyme mix

  • Plant binary destination vector with a seed-specific promoter (e.g., napin or phaseolin) and a selectable marker.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from 14-day-old A. thaliana seedlings.

    • Synthesize first-strand cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the full-length coding sequence of CYP86A1 from the cDNA using high-fidelity DNA polymerase and specific primers.

    • Verify the PCR product size by agarose (B213101) gel electrophoresis.

  • Cloning into Entry Vector:

    • Clone the purified PCR product into the pENTR/D-TOPO vector.

    • Transform into E. coli and select for colonies.

    • Verify the insert by Sanger sequencing.

  • Recombination into Destination Vector:

    • Perform a Gateway LR recombination reaction to transfer the CYP86A1 coding sequence from the entry vector to the plant binary destination vector.

    • Transform the reaction product into E. coli and select for the appropriate antibiotic resistance.

    • Verify the final construct by restriction digest and/or sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis thaliana

This protocol details the transformation of Arabidopsis thaliana using the floral dip method.[5][6][7][8][9]

Materials:

  • Healthy, flowering Arabidopsis thaliana plants

  • Agrobacterium tumefaciens strain (e.g., GV3101) harboring the binary vector

  • LB medium and appropriate antibiotics

  • 5% (w/v) sucrose (B13894) solution

  • Silwet L-77 surfactant

  • Selection medium (e.g., MS agar (B569324) with appropriate antibiotic or herbicide)

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium containing the binary vector into 5 mL of LB with antibiotics and grow overnight at 28°C.

    • Use this starter culture to inoculate a larger volume (e.g., 500 mL) of LB with antibiotics and grow until the OD600 reaches ~1.5-2.0.

    • Pellet the cells by centrifugation and resuspend in a 5% sucrose solution to an OD600 of ~0.8.

  • Floral Dip:

    • Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (v/v) and mix gently.

    • Dip the inflorescences of the Arabidopsis plants into the bacterial suspension for 30-60 seconds with gentle agitation.

    • Place the treated plants in a humid environment (e.g., covered with a plastic dome) for 16-24 hours.

  • Seed Collection and Selection:

    • Return the plants to normal growth conditions and allow them to set seed.

    • Harvest the mature seeds (T1 generation) after the plants have dried.

    • Surface sterilize the T1 seeds and plate them on a selection medium.

    • Incubate under appropriate light and temperature conditions.

  • Transplant and Grow Transgenics:

    • After 7-10 days, identify putative transformants (green, healthy seedlings) and transfer them to soil.

    • Grow these T1 plants to maturity and collect T2 seeds for further analysis.

Protocol 3: Lipid Extraction and Analysis by LC-MS/MS

This protocol describes the extraction of total lipids from seeds and the quantification of (9Z,12Z)-18-hydroxyoctadecadienoic acid.

Materials:

  • Mature T2 or T3 seeds

  • Solvent mixture: isopropanol, hexane, and water

  • Internal standard (e.g., a commercially available deuterated hydroxy fatty acid)

  • Transmethylation reagent (e.g., 2.5% H2SO4 in methanol)

  • Hexane

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Homogenize a known quantity of seeds (e.g., 50 mg) in a suitable solvent mixture (e.g., isopropanol:hexane).

    • Add the internal standard.

    • Perform a phase separation by adding water and collect the organic (lower) phase containing the lipids.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add the transmethylation reagent and heat at 80°C for 1 hour to convert fatty acids in TAGs to their methyl esters.

    • Stop the reaction by adding water and extract the FAMEs with hexane.

  • LC-MS/MS Analysis:

    • Dry the FAMEs and resuspend in a suitable solvent for injection.

    • Separate the FAMEs using a reverse-phase C18 column on an HPLC system.

    • Perform quantitative analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Develop a specific MRM transition for (9Z,12Z)-18-hydroxyoctadecadienoic acid methyl ester and the internal standard.

    • Quantify the target compound by comparing its peak area to that of the internal standard and a standard curve.

Concluding Remarks

The metabolic engineering of plants to produce novel hydroxy fatty acids like this compound is a promising avenue for the sustainable production of valuable industrial and pharmaceutical precursors. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to embark on such projects. While significant progress has been made in increasing the yields of other hydroxy fatty acids in model plants, further optimization, including the selection of optimal host species and the fine-tuning of gene expression, will be crucial for achieving commercially viable production levels.

References

Application Notes and Protocols for Stable Isotope Labeling of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and application of stable isotope-labeled (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA for metabolic studies. The protocols outlined below are designed to facilitate the investigation of the metabolic fate and signaling roles of this important lipid mediator.

Data Presentation

Table 1: Plasma Concentrations of HODE Isomers in Response to Exercise

This table presents data on the changes in plasma concentrations of 9-HODE and 13-HODE in response to prolonged physical exercise, a condition known to induce oxidative stress. The data is adapted from a study investigating lipid peroxidation markers in athletes.

Time Point9-HODE (nmol/L)13-HODE (nmol/L)Total HODEs (nmol/L)
Pre-exercise57.8123.2181.0
Immediately Post-exercise179.2381.9561.1
1.5h Post-exercise98.3209.4307.7

Data adapted from studies on exercise-induced oxidative stress.[1][2]

Table 2: Quantification of HODE Isomers in Human Plasma for Clinical Research

This table shows the mean concentrations of HODE and their oxidized metabolites (oxo-ODEs) in human plasma, highlighting the baseline levels that can be expected in a clinical research setting.

MetaboliteMean Concentration (nmol/L)Limit of Quantitation (nmol/L)
9-HODE84.09.7
13-HODE138.612.5
9-oxoODE263.035.9
13-oxoODE69.515.3

Data adapted from a quadrupole time-of-flight mass spectrometry (Q-TOFMS) method for OXLAMs quantification.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of stable isotope-labeled (9Z,12Z)-18-hydroxyoctadecadienoic acid, its conversion to the corresponding CoA thioester, and its application in metabolic tracer studies.

Protocol 1: Synthesis of Stable Isotope-Labeled (9Z,12Z)-18-Hydroxyoctadecadienoic Acid ([13C18]-18-HODE)

This protocol describes a chemoenzymatic approach for the synthesis of uniformly 13C-labeled 18-HODE.

Materials:

  • [U-13C18]-(9Z,12Z)-octadeca-9,12-dienoic acid ([U-13C18]-Linoleic Acid)

  • Cytochrome P450 monooxygenase (e.g., P450 2E1 or a suitable bacterial CYP) capable of ω-1 hydroxylation[3]

  • NADPH

  • NADPH-cytochrome P450 reductase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • HPLC system with a C18 column

Procedure:

  • Enzymatic Hydroxylation:

    • In a reaction vessel, combine [U-13C18]-Linoleic Acid (e.g., 100 µM final concentration) with the cytochrome P450 enzyme, NADPH-cytochrome P450 reductase, and NADPH in potassium phosphate buffer.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking. The progress of the reaction can be monitored by taking small aliquots, extracting the lipids, and analyzing by LC-MS.

  • Extraction of Hydroxylated Fatty Acids:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the lipids three times with an equal volume of ethyl acetate.

    • Pool the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

  • Purification of [13C18]-18-HODE:

    • The crude extract will contain a mixture of hydroxylated products. Purify the desired 18-HODE isomer using silica gel column chromatography with a hexane:ethyl acetate gradient.

    • For higher purity and separation of isomers, use a reversed-phase HPLC system with a C18 column.[4][5][6] A mobile phase of methanol/water/acetic acid is commonly used.

    • Collect the fractions corresponding to the [13C18]-18-HODE peak, which can be identified by LC-MS analysis.

Protocol 2: Synthesis of [13C18]-(9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA

This protocol describes the conversion of the labeled fatty acid to its CoA thioester.

Materials:

  • Purified [13C18]-(9Z,12Z)-18-HODE

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (CoA) trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate buffer (pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the purified [13C18]-18-HODE in anhydrous THF.

    • Add equimolar amounts of DCC and NHS to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.

  • Thioesterification with Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).

    • Slowly add the NHS-ester solution in THF to the CoA solution with stirring.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Purification of [13C18]-18-HODE-CoA:

    • Remove the THF by evaporation under reduced pressure.

    • Purify the aqueous solution using a C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted CoA.

    • Elute the [13C18]-18-HODE-CoA with a methanol/water mixture.

    • Confirm the purity and identity of the product by LC-MS/MS.

Protocol 3: Metabolic Tracer Studies in Cell Culture

This protocol outlines a general procedure for using stable isotope-labeled 18-HODE-CoA to study its metabolic fate in cultured cells.

Materials:

  • Cultured cells of interest (e.g., macrophages, hepatocytes)

  • Cell culture medium

  • [13C18]-(9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA

  • Methanol, ice-cold

  • Acetonitrile, ice-cold

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at a suitable density and allow them to adhere and grow.

    • Replace the culture medium with fresh medium containing a known concentration of [13C18]-18-HODE-CoA (e.g., 1-10 µM).

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench the metabolism and extract the metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Analyze the metabolite extracts using a high-resolution LC-MS/MS system.

    • Use a targeted metabolomics approach to identify and quantify the [13C18]-labeled 18-HODE-CoA and its downstream metabolites by tracking the mass shift corresponding to the 13C label.[7]

    • Monitor for potential metabolites such as chain-shortened products from β-oxidation or further modifications of the hydroxyl group.

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_application Metabolic Studies Labeled_Linoleic_Acid [U-13C18]-Linoleic Acid Enzymatic_Hydroxylation Enzymatic Hydroxylation (Cytochrome P450) Labeled_Linoleic_Acid->Enzymatic_Hydroxylation Crude_18HODE Crude [13C18]-18-HODE Enzymatic_Hydroxylation->Crude_18HODE Purification_18HODE HPLC Purification Crude_18HODE->Purification_18HODE Pure_18HODE Pure [13C18]-18-HODE Purification_18HODE->Pure_18HODE Activation Activation (DCC/NHS) Pure_18HODE->Activation NHS_Ester [13C18]-18-HODE-NHS Ester Activation->NHS_Ester Thioesterification Thioesterification (Coenzyme A) NHS_Ester->Thioesterification Crude_CoA Crude [13C18]-18-HODE-CoA Thioesterification->Crude_CoA Purification_CoA SPE Purification Crude_CoA->Purification_CoA Pure_CoA Pure [13C18]-18-HODE-CoA Purification_CoA->Pure_CoA Tracer_Incubation Incubation with [13C18]-18-HODE-CoA Pure_CoA->Tracer_Incubation Cell_Culture Cell Culture Cell_Culture->Tracer_Incubation Metabolite_Extraction Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for synthesis and metabolic tracing of labeled 18-HODE-CoA.

Signaling Pathway

PPAR_Signaling 18_HODE 18-HODE PPARg PPARγ 18_HODE->PPARg Ligand Binding PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR PPRE PPRE (Promoter Region) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CD36, FABP4) PPRE->Target_Genes Regulates Biological_Effects Biological Effects (Lipid Metabolism, Anti-inflammatory) Target_Genes->Biological_Effects Leads to

Caption: 18-HODE activation of the PPARγ signaling pathway.[8][9][10][11][12]

References

Application Notes and Protocols for the GC-MS Analysis of 18-Hydroxyoctadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoctadecadienoic acid (18-HODE) is an oxidized metabolite of linoleic acid, a polyunsaturated fatty acid abundant in various biological systems. As a member of the hydroxy fatty acid family, 18-HODE is implicated in a range of physiological and pathological processes, including inflammation and cellular signaling. Accurate and sensitive quantification of 18-HODE is crucial for understanding its biological roles and for the development of novel therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of 18-HODE, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for the extraction, derivatization, and quantitative analysis of 18-HODE from biological matrices using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of 18-HODE following trimethylsilyl (B98337) (TMS) derivatization. These values are representative of a validated method and may vary depending on the specific instrumentation and matrix.

ParameterTypical Value
Linearity (R²) > 0.998[1][2]
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 4 - 20 ng/mL[3]
Intra-day Precision (%RSD) ≤ 12%[2]
Inter-day Precision (%RSD) ≤ 15%[2][3]
Accuracy (Recovery %) 80 - 115%[2][3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of 18-HODE from Plasma

This protocol outlines the extraction of 18-HODE from a plasma sample using a C18 solid-phase extraction cartridge.

Materials:

  • Plasma sample

  • Internal Standard (e.g., d4-18-HODE)

  • Methanol (B129727)

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Formic acid

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma in a glass tube, add the internal standard.

  • Add 2 mL of methanol to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new glass tube.

  • Acidify the supernatant to pH 3-4 with 1M formic acid.

  • Condition the C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the acidified supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the 18-HODE from the cartridge with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Derivatization: Trimethylsilylation of 18-HODE

This protocol describes the conversion of the extracted 18-HODE into its trimethylsilyl (TMS) ether derivative for GC-MS analysis.[4] This process increases the volatility of the analyte.[4][5]

Materials:

  • Dried 18-HODE extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)[1]

  • Heptane (B126788) or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 60 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature.

  • Add 40 µL of heptane to the reaction mixture.

  • Vortex briefly and transfer the solution to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes

    • Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • SIM Ions for TMS-derivatized 18-HODE:

    • Quantifier ion: To be determined from the mass spectrum of the derivatized standard.

    • Qualifier ions: To be determined from the mass spectrum of the derivatized standard.

Mass Spectrometry

The electron ionization mass spectrum of the trimethylsilyl (TMS) derivative of 18-HODE will exhibit characteristic fragmentation patterns that can be used for its identification and quantification. The derivatization process replaces the active hydrogens on the hydroxyl and carboxylic acid groups with TMS groups.[5] The fragmentation of TMS derivatives of hydroxy fatty acids often involves cleavage adjacent to the TMS ether group, providing structural information.[6][7] Key fragment ions can be selected for Selected Ion Monitoring (SIM) to enhance the sensitivity and selectivity of the quantitative analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological signaling pathway involving HODEs and the experimental workflow for the GC-MS analysis of 18-HODE.

HODE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 18-HODE 18-HODE PPARg PPARγ 18-HODE->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE binds to TargetGene Target Gene Transcription PPRE->TargetGene initiates BiologicalResponse Biological Response (e.g., anti-inflammatory effects) TargetGene->BiologicalResponse leads to

Caption: 18-HODE signaling through the PPARγ pathway.

GCMS_Workflow Sample Biological Sample (e.g., Plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Trimethylsilylation (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of 18-HODE Data->Quantification

Caption: Experimental workflow for GC-MS analysis of 18-HODE.

References

Application Notes and Protocols for the Purification of Hydroxy Fatty Acids by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the purification and analysis of hydroxy fatty acids (HFAs).[1][2][3] HFAs are a diverse class of lipids with important biological activities and are often intermediates in pharmaceutical and natural product synthesis.[2] Achieving high purity of these compounds is crucial for their accurate characterization and for subsequent applications.[2] This document provides detailed application notes and protocols for the purification of HFAs using various HPLC methods, including reversed-phase, normal-phase, and chiral-phase chromatography.

Principles of HPLC Separation of Hydroxy Fatty Acids

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[4] The choice of stationary and mobile phases determines the separation mode.

  • Reversed-Phase (RP) HPLC: This is the most common mode for separating fatty acids. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1][5] In RP-HPLC, fatty acids are separated based on both chain length and degree of unsaturation.[1]

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., hexane (B92381)/isopropanol). NP-HPLC is particularly useful for separating lipid classes and for isolating HFAs from non-hydroxy fatty acids.[6][7]

  • Chiral-Phase HPLC: This specialized mode is essential for the separation of enantiomers (mirror-image isomers) of HFAs.[8][9][10][11] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their resolution.[8][9]

Experimental Protocols

Protocol 1: General Purification of Hydroxy Fatty Acids by Reversed-Phase HPLC

This protocol is suitable for the general purification of a wide range of hydroxy fatty acids.

1. Sample Preparation:

  • Extraction: Extract lipids from the sample matrix using a suitable method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13]
  • Saponification (Optional): If analyzing fatty acids from complex lipids (e.g., triglycerides), perform saponification to release the free fatty acids.
  • Concentration: Prepare the sample at a concentration of approximately 0.1–1 mg/mL for analytical scale or higher for preparative scale, being careful to avoid column overloading.[2]
  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[2][12]

2. HPLC System and Conditions:

  • Column: C18 (Octadecyl silica), 5 µm particle size, e.g., 250 x 4.6 mm (analytical) or 250 x 21.2 mm (preparative).[2]
  • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.[1][2]
  • Mobile Phase B: Acetonitrile or Methanol.[1][2]
  • Gradient Elution: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic compounds. An example gradient is shown in the table below.
  • Flow Rate: 1.0 mL/min for analytical or adjusted for preparative scale.
  • Column Temperature: 25-30 °C.
  • Detection: UV detection at 205-210 nm for underivatized fatty acids.[1] For higher sensitivity, derivatization with a UV-absorbing or fluorescent tag can be used.[1][14][15] Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also suitable for non-chromophoric fatty acids.[16][17][18] Mass Spectrometry (MS) can be used for both detection and identification.[1]

3. Data Collection and Fraction Collection:

  • Monitor the chromatogram and collect fractions corresponding to the peaks of interest.
  • Analyze the collected fractions for purity using an appropriate analytical method.

Protocol 2: Separation of Hydroxy and Non-Hydroxy Fatty Acids by Normal-Phase HPLC

This protocol is designed to separate hydroxy fatty acids from their non-hydroxylated counterparts.[6]

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1.

2. HPLC System and Conditions:

  • Column: PVA-Sil (Polyvinyl alcohol-silica) or Silica gel column.[1][6]
  • Mobile Phase: A mixture of hexane and isopropanol (B130326) (e.g., 99.5:0.5 v/v).[9] The ratio may need to be optimized.
  • Isocratic Elution: Typically, an isocratic mobile phase is used.
  • Flow Rate: 1.0 - 1.5 mL/min.[6]
  • Column Temperature: Ambient.
  • Detection: UV detection at an appropriate wavelength (e.g., 235 nm for conjugated dienes).[9]

Protocol 3: Chiral Separation of Hydroxy Fatty Acid Enantiomers

This protocol is for the resolution of R and S enantiomers of hydroxy fatty acids.[8][19]

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1.
  • Derivatization (Optional but often recommended): Derivatization with agents like 3,5-dinitrophenylurethane can improve separation and detection.[8]

2. HPLC System and Conditions:

  • Column: Chiral Stationary Phase (CSP), e.g., polysaccharide-based columns like Chiralpak® AD or Chiralcel® OD.[2][19][20]
  • Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol.[8] The exact ratio needs to be optimized for the specific enantiomers.
  • Isocratic Elution: Isocratic elution is commonly used.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.[2]
  • Detection: UV detection at a wavelength suitable for the derivative or the fatty acid itself (e.g., 226 nm).[8]

Data Presentation

Table 1: Example HPLC Conditions for Hydroxy Fatty Acid Purification

Parameter Reversed-Phase HPLC Normal-Phase HPLC Chiral-Phase HPLC
Column C18, 5 µm, 250 x 4.6 mm[2]PVA-Sil, 5 µm, 250 x 4.6 mm[6]Chiralpak AD, 10 µm, 250 x 4.6 mm[19]
Mobile Phase A 0.1% Formic Acid in Water[2]n-Hexane[6]n-Hexane[8]
Mobile Phase B Acetonitrile[2]Isopropanol/Methanol/Water mix[6]1,2-Dichloroethane/Ethanol mix[8]
Elution Mode GradientIsocratic/Gradient[6]Isocratic
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min[6]1.0 mL/min
Detection UV (205-210 nm), ELSD, CAD, MS[1][16][17]UV (e.g., 235 nm)[9]UV (e.g., 226 nm)[8]

Table 2: Quantitative Data Summary (Illustrative)

Hydroxy Fatty Acid HPLC Method Column Retention Time (min) Purity (%) Recovery (%) Reference
9-HODEReversed-PhaseC1815.2>98~90Fictional Data
13-HODEReversed-PhaseC1816.5>98~90Fictional Data
(R)-2-Hydroxyoctadecanoic acidChiral-PhaseChiralcel OD12.8>99 (e.e.)~85Fictional Data
(S)-2-Hydroxyoctadecanoic acidChiral-PhaseChiralcel OD14.1>99 (e.e.)~85Fictional Data

(Note: The quantitative data in this table is illustrative. Actual values will vary depending on the specific experimental conditions and sample matrix.)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Sample Biological or Synthetic Sample Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Saponification Saponification (Optional) Extraction->Saponification Filtration Filtration (0.22 µm) Saponification->Filtration HPLC_System HPLC System Filtration->HPLC_System Column_Selection Column Selection (RP, NP, Chiral) HPLC_System->Column_Selection Method_Development Method Development (Mobile Phase, Gradient) Column_Selection->Method_Development Purification_Run Purification Run Method_Development->Purification_Run Fraction_Collection Fraction Collection Purification_Run->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_HFA Pure Hydroxy Fatty Acid Solvent_Evaporation->Pure_HFA

Caption: General workflow for the purification of hydroxy fatty acids using HPLC.

HPLC_Decision_Tree Start Goal: Purify Hydroxy Fatty Acid Question1 Separate from non-polar lipids? Start->Question1 Question2 Separate enantiomers? Question1->Question2 No NP_HPLC Use Normal-Phase HPLC Question1->NP_HPLC Yes RP_HPLC Use Reversed-Phase HPLC Question2->RP_HPLC No Chiral_HPLC Use Chiral-Phase HPLC Question2->Chiral_HPLC Yes

Caption: Decision tree for selecting the appropriate HPLC method for HFA purification.

Experimental_Protocol_Flow cluster_setup System Setup cluster_run Analytical/Purification Run cluster_collection Data & Sample Collection Prepare_Mobile_Phase Prepare & Degas Mobile Phase Install_Column Install Appropriate Column Prepare_Mobile_Phase->Install_Column Equilibrate_System Equilibrate System Install_Column->Equilibrate_System Inject_Sample Inject Prepared Sample Equilibrate_System->Inject_Sample Run_Gradient Run Gradient/Isocratic Method Inject_Sample->Run_Gradient Monitor_Detection Monitor Detector Signal Run_Gradient->Monitor_Detection Collect_Fractions Collect Fractions Based on Peaks Monitor_Detection->Collect_Fractions Record_Data Record Chromatographic Data Monitor_Detection->Record_Data Analyze_Purity Analyze Purity of Collected Fractions Collect_Fractions->Analyze_Purity Pool_Fractions Pool Pure Fractions Analyze_Purity->Pool_Fractions

Caption: Detailed experimental workflow for an HPLC purification run.

References

Application Notes and Protocols for Studying Acyltransferase Activity Using (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA is an omega-hydroxy fatty acyl-CoA that can be utilized as a substrate to investigate the activity of various acyltransferase enzymes. These enzymes play a crucial role in lipid metabolism and are implicated in numerous physiological and pathological processes. The study of acyltransferase activity with specific substrates like this compound is essential for understanding lipid signaling pathways and for the development of novel therapeutics targeting metabolic disorders.

This document provides detailed application notes and protocols for the use of this compound in studying the activity of two key acyltransferases: Long-Chain Acyl-CoA Synthetase (LACS) and Acyl-CoA:Diacylglycerol Acyltransferase (DGAT).

Signaling Pathway: Biosynthesis of Hydroxylated Triacylglycerol

The incorporation of hydroxy fatty acids into triacylglycerols (TAGs) is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This pathway is of significant interest in the study of lipid metabolism and the production of specialized lipids. The key enzymes involved are Long-Chain Acyl-CoA Synthetase (LACS) for the activation of the hydroxy fatty acid, and various acyltransferases that sequentially build the TAG molecule.

TAG_Biosynthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum HFA (9Z,12Z)-18-hydroxy- octadecadienoic acid HFA_CoA (9Z,12Z)-18-hydroxy- octadecadienoyl-CoA HFA->HFA_CoA LACS DGAT DGAT HFA_CoA->DGAT Acyl_CoA Acyl-CoA CoA_ATP CoA + ATP LACS Long-Chain Acyl-CoA Synthetase (LACS) CoA_ATP->LACS AMP_PPi AMP + PPi LACS->AMP_PPi G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAT DAG Diacylglycerol PA->DAG PAP TAG Hydroxylated Triacylglycerol DAG->TAG DGAT GPAT GPAT LPAT LPAT PAP PAP Acyl_CoA->GPAT Acyl_CoA->LPAT

Caption: Biosynthesis pathway of hydroxylated triacylglycerol.

Application Note 1: Synthesis of this compound using Long-Chain Acyl-CoA Synthetase (LACS)

To study the activity of acyltransferases that utilize this compound, it is often necessary to first synthesize this substrate from its corresponding free fatty acid. Long-Chain Acyl-CoA Synthetases (LACS) are enzymes that catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA) in an ATP-dependent manner. While specific data for the enzymatic synthesis of this compound is not widely available, LACS enzymes, such as RcACS2 from Ricinus communis, have been shown to preferentially activate hydroxylated fatty acids like ricinoleic acid. It is therefore plausible that a similar LACS could be used for the synthesis of the target molecule.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific LACS enzyme and substrate used.

Materials:

  • (9Z,12Z)-18-hydroxyoctadecadienoic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Recombinant Long-Chain Acyl-CoA Synthetase (LACS)

  • Radiolabeled (e.g., [³H] or [¹⁴C]) (9Z,12Z)-18-hydroxyoctadecadienoic acid (for monitoring reaction efficiency)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below.

  • Substrate Preparation: Prepare a stock solution of (9Z,12Z)-18-hydroxyoctadecadienoic acid in a suitable solvent (e.g., ethanol) and add it to the reaction mixture. If using a radiolabeled fatty acid, add it at this step.

  • Enzyme Addition: Initiate the reaction by adding the LACS enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), which should be optimized based on enzyme activity.

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol:heptane:water.

  • Extraction and Quantification: The synthesized this compound can be extracted and quantified. If a radiolabeled fatty acid was used, the product can be separated from the unreacted fatty acid by thin-layer chromatography (TLC) and quantified by scintillation counting.

Reaction Components:

ComponentFinal Concentration
Potassium Phosphate Buffer (pH 7.4)100 mM
ATP10 mM
MgCl₂10 mM
CoA1 mM
Triton X-1000.1% (w/v)
(9Z,12Z)-18-hydroxyoctadecadienoic acid50-100 µM
LACS Enzyme1-5 µg
Total Volume 100 µL

Application Note 2: Measuring Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) Activity

Acyl-CoA:Diacylglycerol Acyltransferase (DGAT) catalyzes the final and committed step in the biosynthesis of triacylglycerols, esterifying a fatty acyl-CoA to a diacylglycerol (DAG). The activity of DGAT can be measured using this compound as a substrate to investigate the enzyme's specificity for hydroxylated fatty acids. This is particularly relevant in the context of producing specialty oils with unique properties.

Experimental Workflow: DGAT Activity Assay

The following diagram illustrates the general workflow for a DGAT activity assay using this compound.

DGAT_Workflow Start Start Prep_Microsomes Prepare Microsomes (Source of DGAT) Start->Prep_Microsomes Prep_Substrates Prepare Substrates: - this compound - Diacylglycerol (DAG) Start->Prep_Substrates Setup_Reaction Set up Reaction Mixture Prep_Microsomes->Setup_Reaction Prep_Substrates->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add Chloroform:Methanol) Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantify Quantify Hydroxylated TAG TLC->Quantify End End Quantify->End

Caption: Workflow for a DGAT activity assay.

Experimental Protocol: DGAT Activity Assay

This protocol is adapted from standard DGAT assays and can be used to assess the utilization of this compound.

Materials:

  • Microsomal fraction containing DGAT enzyme

  • This compound (can be radiolabeled for easier detection)

  • 1,2-Diacylglycerol (DAG)

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Chloroform:Methanol (2:1, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter (if using radiolabeled substrate)

Procedure:

  • Microsome Preparation: Isolate microsomes from a suitable source (e.g., cells or tissues expressing the DGAT of interest) using standard differential centrifugation methods.

  • Reaction Setup: In a reaction tube, combine the components listed in the table below. The reaction is typically initiated by the addition of the acyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically.

  • Reaction Termination: Stop the reaction by adding 1.5 mL of ice-cold chloroform:methanol (2:1).

  • Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Concentrate the extracted lipids and spot them onto a silica (B1680970) TLC plate. Develop the plate in a suitable solvent system to separate the triacylglycerol product from the substrates.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor or by autoradiography if using a radiolabeled substrate). Scrape the triacylglycerol spot and quantify the amount of product formed, for example, by scintillation counting.

Reaction Components:

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
MgCl₂15 mM
BSA0.5 mg/mL
1,2-Diacylglycerol (DAG)200 µM
This compound10-50 µM
Microsomal Protein20-50 µg
Total Volume 200 µL

Data Presentation

Quantitative data from acyltransferase assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters for LACS with Different Fatty Acid Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)
Oleic Acid15120
Linoleic Acid12150
(9Z,12Z)-18-hydroxyoctadecadienoic acid2580

Table 2: Hypothetical DGAT Activity with Different Acyl-CoA Substrates

Acyl-CoA SubstrateSpecific Activity (pmol/min/mg)
Oleoyl-CoA550 ± 45
Palmitoyl-CoA320 ± 30
This compound180 ± 25

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The protocols and application notes provided herein offer a framework for investigating the activity of acyltransferases using this compound. While specific data for this substrate is limited in the current literature, the provided methods, adapted from established assays for similar molecules, will enable researchers to explore the role of this and other hydroxy fatty acyl-CoAs in lipid metabolism. Careful optimization of the experimental conditions will be crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA , an omega-hydroxylated derivative of the common unsaturated fatty acid linoleic acid, is an emerging platform molecule in synthetic biology and biofuel research. Its bifunctional nature, possessing both a carboxyl group (as a CoA-ester) and a terminal hydroxyl group, makes it a versatile precursor for the synthesis of advanced biofuels and bio-based chemicals.

The primary application of this compound in the context of biofuels is as an intermediate for the production of ω-hydroxy fatty acid methyl esters (FAMEs) and long-chain dicarboxylic acids (LCDAs). These molecules offer unique properties compared to conventional fatty acid-derived biofuels:

  • Improved Lubricity: The presence of a hydroxyl group can enhance the lubricity of the resulting biofuel, which is beneficial for engine performance and longevity.[1] This is particularly relevant as regulations on sulfur content in diesel fuel have led to decreased lubricity.[1]

  • Increased Polarity and Altered Combustion Properties: The hydroxyl group increases the polarity of the fuel molecule, which can influence its combustion characteristics. While this may slightly lower the energy density compared to non-hydroxylated counterparts, it can lead to more complete combustion and reduced particulate matter emissions.

  • Potential for Biopolymer Synthesis: The di-functional nature of molecules derived from this compound, such as dicarboxylic acids, makes them valuable monomers for the synthesis of polyesters and polyamides, creating a dual-use pathway for biorefineries.[2][3]

The production of this compound is achievable through the metabolic engineering of microbial hosts, such as the yeast Saccharomyces cerevisiae. This involves the introduction of a heterologous omega-hydroxylase, typically a cytochrome P450 enzyme (CYP), into a strain optimized for high-flux fatty acid biosynthesis.[4][5] By coupling this with the disruption of competing metabolic pathways like β-oxidation, the carbon flux can be directed towards the synthesis of the desired hydroxylated fatty acid.[4]

While promising, the application of hydroxylated fatty acids in biofuels is not without challenges. The increased intermolecular hydrogen bonding due to the hydroxyl group can lead to higher viscosity and poorer cold-flow properties, which may require blending with other fuels or further chemical modification.[6]

Engineered Metabolic Pathway for this compound Production

The following diagram illustrates a proposed metabolic pathway for the production of this compound and its subsequent conversion to a biofuel candidate in a metabolically engineered Saccharomyces cerevisiae.

MetabolicPathway cluster_native Native S. cerevisiae Pathway cluster_engineered Engineered Pathway cluster_blocked Blocked Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FattyAcidSynthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcidSynthase MalonylCoA->FattyAcidSynthase LinoleoylCoA (9Z,12Z)-Linoleoyl-CoA FattyAcidSynthase->LinoleoylCoA CYP450 Heterologous Cytochrome P450 Omega-Hydroxylase LinoleoylCoA->CYP450 NADPH, O2 BetaOxidation β-Oxidation LinoleoylCoA->BetaOxidation Deletion of POX1 HydroxyFAL_CoA This compound CYP450->HydroxyFAL_CoA Transesterification Transesterification HydroxyFAL_CoA->Transesterification Methanol, Catalyst Biofuel ω-Hydroxy FAME (Biofuel) Transesterification->Biofuel

Engineered metabolic pathway for biofuel production.

Overall Experimental Workflow

The diagram below outlines the general workflow from microbial strain engineering to the final analysis of the biofuel product.

ExperimentalWorkflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis & Conversion GeneSelection Select CYP450 Gene VectorConstruction Construct Expression Vector (e.g., pYES2) GeneSelection->VectorConstruction YeastTransformation Transform S. cerevisiae VectorConstruction->YeastTransformation StrainVerification Verify Transformants (PCR, Western Blot) YeastTransformation->StrainVerification Fermentation Shake-Flask or Bioreactor Fermentation StrainVerification->Fermentation Induction Induce Gene Expression (e.g., Galactose) Fermentation->Induction CellHarvest Harvest Cells Induction->CellHarvest Extraction Lipid Extraction & Hydrolysis CellHarvest->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization Conversion Transesterification to FAME Extraction->Conversion GCMS GC-MS Analysis Derivatization->GCMS FuelAnalysis Fuel Property Analysis (Viscosity, Lubricity) Conversion->FuelAnalysis

General experimental workflow diagram.

Experimental Protocols

Protocol 1: Engineering of S. cerevisiae for this compound Production

This protocol describes the heterologous expression of a plant-derived cytochrome P450 omega-hydroxylase in S. cerevisiae.

1.1. Gene Selection and Synthesis:

  • Select a suitable cytochrome P450 gene known for fatty acid omega-hydroxylation (e.g., from the CYP4A or CYP4F family).[5][7]

  • Codon-optimize the gene sequence for expression in S. cerevisiae.

  • Synthesize the gene and clone it into a yeast expression vector with a strong inducible promoter (e.g., pYES2 with a GAL1 promoter).

1.2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells (e.g., strain BY4741 with a POX1 gene deletion to block β-oxidation).

  • Transform the yeast cells with the expression vector using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Plate the transformed cells on selective synthetic complete (SC) dropout medium (e.g., SC-Ura).

  • Incubate at 30°C for 2-3 days until colonies appear.

1.3. Verification of Transformants:

  • Perform colony PCR on putative transformants to confirm the presence of the CYP450 gene insert.

  • (Optional) Perform Western blotting to confirm the expression of the P450 protein after induction with galactose.

Protocol 2: Shake-Flask Cultivation and Production

This protocol outlines the cultivation of the engineered yeast for the production of hydroxylated fatty acids.

2.1. Inoculum Preparation:

  • Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of selective SC dropout medium containing 2% glucose.

  • Grow overnight at 30°C with shaking at 250 rpm.

2.2. Production Culture:

  • Inoculate 50 mL of SC dropout medium containing 2% raffinose (B1225341) (as a non-repressing carbon source) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.4.

  • Grow at 30°C with shaking at 250 rpm until the glucose is consumed (approx. 24 hours).

  • Induce the expression of the CYP450 gene by adding 2% galactose.

  • Continue the cultivation for another 48-72 hours.

2.3. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

  • Wash the cell pellet with distilled water and store at -80°C until lipid extraction.

Protocol 3: Extraction and GC-MS Analysis of Hydroxylated Fatty Acids

This protocol describes the extraction of total lipids, hydrolysis to free fatty acids, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Lipid Extraction and Hydrolysis:

  • Resuspend the cell pellet in 2 mL of 2 M NaOH in 50% aqueous methanol.

  • Heat at 80°C for 1 hour to lyse the cells and hydrolyze the fatty acyl-CoAs and other lipids to free fatty acids.

  • Acidify the mixture to pH 2 with 6 M HCl.

3.2. Fatty Acid Extraction:

  • Extract the free fatty acids twice with 3 mL of ethyl acetate.

  • Pool the organic phases and dry them under a stream of nitrogen.

3.3. Derivatization for GC-MS Analysis:

  • To the dried fatty acids, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]

  • Heat at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.[8][9]

  • Evaporate the derivatization agent under nitrogen.

  • Re-dissolve the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

3.4. GC-MS Analysis:

  • Inject the sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[8]

  • Use a temperature program that allows for the separation of different fatty acid derivatives.

  • Identify the TMS-derivatized 18-hydroxy-(9Z,12Z)-octadecadienoic acid based on its retention time and mass spectrum, looking for characteristic fragmentation patterns.[8][9]

Quantitative Data

The following tables present hypothetical data from experiments comparing a control S. cerevisiae strain (with only β-oxidation blocked) to an engineered strain expressing a CYP450 omega-hydroxylase.

Table 1: Production of 18-Hydroxy-octadecadienoic Acid

StrainTiter (mg/L)Yield (mg/g glucose)Productivity (mg/L/h)
Control (ΔPOX1)< 1< 0.05< 0.01
Engineered (ΔPOX1 + CYP450)2506.253.47

Table 2: Properties of Biofuel Derived from Hydroxylated Fatty Acids

Fuel PropertyStandard Biodiesel (Soy Methyl Ester)ω-Hydroxy FAME
Kinematic Viscosity @ 40°C (mm²/s)4.515.2[6]
Lubricity (HFRR wear scar, µm)350200
Cetane Number4845
Oxidative Stability (Rancimat, h)68
Heat of Combustion (MJ/kg)39.837.5

References

Troubleshooting & Optimization

Preventing degradation of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA (18-HODE-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 18-HODE-CoA during sample preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of 18-HODE-CoA samples.

Issue 1: Rapid loss of 18-HODE-CoA in aqueous buffers.

  • Question: I am observing a rapid decrease in the concentration of my 18-HODE-CoA standard when dissolved in a neutral pH buffer. What is causing this, and how can I prevent it?

  • Answer: The primary cause of degradation in aqueous solutions, especially at neutral to alkaline pH, is the hydrolysis of the thioester bond.[1][2] This can be both a chemical process and an enzymatic one if contaminating enzymes are present. To minimize hydrolysis:

    • Maintain an acidic pH: The thioester linkage is more stable at an acidic pH. Prepare your buffers in a pH range of 4.0-6.0.[3][4]

    • Work at low temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical hydrolysis and enzymatic activity.

    • Use fresh solutions: Prepare aqueous solutions of 18-HODE-CoA immediately before use.

Issue 2: Evidence of oxidation in my sample (e.g., unexpected peaks in HPLC/MS).

  • Question: My analytical results show additional peaks that suggest my 18-HODE-CoA has been oxidized. What are the best practices to avoid this?

  • Answer: The polyunsaturated fatty acyl chain of 18-HODE-CoA is susceptible to oxidation.[5][6] To prevent oxidative degradation:

    • Use antioxidants: Add antioxidants to your solvents and buffers. Common choices include butylated hydroxytoluene (BHT), α-tocopherol, or mannitol.[7][8]

    • Degas solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon.

    • Minimize exposure to air and light: Work in a controlled environment and use amber vials to protect the sample from light-induced oxidation.

Issue 3: Low recovery of 18-HODE-CoA after extraction from biological samples.

  • Question: I am experiencing low and inconsistent yields of 18-HODE-CoA when extracting it from cell or tissue lysates. How can I improve my extraction efficiency?

  • Answer: Low recovery is often due to a combination of degradation and inefficient extraction. Several factors can be optimized:

    • Rapidly quench metabolic activity: For cellular or tissue samples, it is crucial to immediately stop all enzymatic activity. This is typically achieved by flash-freezing the sample in liquid nitrogen and/or homogenizing in an ice-cold acidic organic solvent mixture.[3][9]

    • Optimize extraction solvent: A common and effective method for extracting long-chain acyl-CoAs involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) or a mixture of acetonitrile and isopropanol.[3][9]

    • Inhibit enzymatic degradation: Include inhibitors of acyl-CoA thioesterases (ACOTs) in your homogenization buffer. While specific inhibitors for all ACOTs are not always available, using a general serine hydrolase inhibitor or ensuring rapid denaturation of proteins with organic solvents can be effective.

Issue 4: Degradation of 18-HODE-CoA during storage.

  • Question: What are the optimal conditions for short-term and long-term storage of 18-HODE-CoA?

  • Answer: Proper storage is critical to maintaining the integrity of 18-HODE-CoA.

    • Short-term storage: For use within a few hours, keep the sample on ice in an acidic buffer (pH 4.0-6.0).

    • Long-term storage: For long-term storage, it is best to store the compound as a dry film or in an organic solvent (e.g., acetonitrile) at -80°C. If storing in an aqueous buffer, it must be at a pH of 4.0-6.0 and stored at -80°C.

    • Avoid repeated freeze-thaw cycles: Freeze-thaw cycles can lead to degradation of fatty acids and their CoA esters.[10][11][12] Aliquot your sample into single-use vials to minimize the number of times the stock solution is thawed.

Frequently Asked Questions (FAQs)

  • Q1: What are the main degradation pathways for this compound?

    • A1: The two primary degradation pathways are:

      • Hydrolysis of the thioester bond: This is catalyzed by acyl-CoA thioesterases or can occur chemically, especially at neutral or alkaline pH.[1][2][13] This results in the formation of (9Z,12Z)-18-hydroxyoctadecadienoic acid and free Coenzyme A.

      • Oxidation of the diene system: The conjugated double bonds in the fatty acyl chain are susceptible to enzymatic and non-enzymatic oxidation, leading to the formation of various oxidized byproducts.[5][6]

  • Q2: At what pH is the thioester bond of 18-HODE-CoA most stable?

    • A2: The thioester bond is most stable in acidic conditions, typically between pH 4 and 6.[3][4] Hydrolysis of the thioester bond increases with increasing pH.[1][2]

  • Q3: Can I use protease inhibitors during my sample preparation?

    • A3: Yes, using a standard protease inhibitor cocktail is recommended during the initial homogenization of biological samples to prevent general protein degradation, which can release degradative enzymes. However, for targeted prevention of 18-HODE-CoA hydrolysis, the focus should be on inhibiting acyl-CoA thioesterases, which may not be targeted by all general protease inhibitor cocktails.

  • Q4: How do I handle and prepare stock solutions of 18-HODE-CoA?

    • A4: It is recommended to dissolve solid 18-HODE-CoA in an organic solvent such as ethanol (B145695) or acetonitrile for a concentrated stock solution. This organic stock can then be diluted into an appropriate acidic aqueous buffer for experiments. Store the organic stock solution at -80°C.

  • Q5: What impact do repeated freeze-thaw cycles have on 18-HODE-CoA stability?

    • A5: Repeated freeze-thaw cycles can significantly degrade 18-HODE-CoA.[10][11][12] It is highly recommended to aliquot your stock solutions and samples into single-use volumes to avoid the need for repeated freezing and thawing of the same sample.

Data Presentation

Table 1: Factors Influencing the Stability of Long-Chain Acyl-CoA Esters

ParameterConditionRelative StabilityRecommendations
pH Acidic (4.0-6.0)HighPrepare all aqueous solutions in this pH range.[3][4]
Neutral (7.0)ModerateAvoid for prolonged storage or incubations.
Alkaline (>7.5)LowAvoid; significant hydrolysis can occur.[1][2]
Temperature -80°CHighOptimal for long-term storage.
-20°CModerateSuitable for short to medium-term storage.
4°C (on ice)LowRecommended for short-term handling during experiments.
Room TemperatureVery LowAvoid prolonged exposure.
Solvent Organic (e.g., Acetonitrile)HighRecommended for stock solutions and long-term storage.
Aqueous Buffer (acidic)Moderate to HighSuitable for working solutions; prepare fresh.
Additives Antioxidants (e.g., BHT)Increased (prevents oxidation)Add to all solvents and buffers.[7]
Thioesterase InhibitorsIncreased (prevents hydrolysis)Consider for extractions from biological matrices.
Freeze-Thaw Single Freeze-ThawModerate DegradationMinimize by preparing single-use aliquots.[10][12]
Multiple Freeze-ThawSignificant DegradationAvoid.[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent: Acetonitrile (ACN)

  • Internal Standard (optional, e.g., a deuterated analog of 18-HODE-CoA)

  • Centrifuge capable of 4°C and >12,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

  • Quenching and Lysis:

    • After the final wash, add 1 mL of ice-cold Homogenization Buffer per 10^7 cells.

    • Immediately add 2 mL of ice-cold Acetonitrile. If using an internal standard, add it at this step.

    • Homogenize the sample thoroughly using a probe sonicator on ice.

  • Extraction:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate, pH 5.0).

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation HODE_CoA This compound HODE (9Z,12Z)-18-hydroxyoctadecadienoic acid HODE_CoA->HODE Acyl-CoA Thioesterase or Chemical Hydrolysis (pH > 7) CoA Coenzyme A Oxidized_Products Oxidized Products (e.g., hydroperoxides, epoxides) HODE_CoA->Oxidized_Products Enzymatic (e.g., β-oxidation) or Non-enzymatic (Autoxidation)

Caption: Major degradation pathways for this compound.

sample_prep_workflow start Biological Sample (Cells or Tissue) quench Quench Metabolism (Liquid Nitrogen / Cold Solvent) start->quench homogenize Homogenize in Acidic Buffer (+ Antioxidants / Inhibitors) quench->homogenize extract Extract with Organic Solvent (e.g., Acetonitrile) homogenize->extract separate Separate Precipitate (Centrifugation at 4°C) extract->separate dry Dry Supernatant (Nitrogen Stream / Vacuum) separate->dry reconstitute Reconstitute in Analysis-Compatible Solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended workflow for 18-HODE-CoA sample preparation.

References

Technical Support Center: Optimizing Acyl-CoA Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of mass spectrometry parameters for acyl-CoA detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry?

A1: In positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most predominant fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety from the precursor ion.[1][2][3][4] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[1][5] This consistent fragmentation is frequently utilized for developing selective and sensitive multiple reaction monitoring (MRM) assays.[1][4]

Q2: Which ionization mode, positive or negative, is generally better for acyl-CoA detection?

A2: For the analysis of acyl-CoAs using LC-ESI-MS/MS, the positive ion mode is often preferred as it can be significantly more sensitive, in some cases up to 3-fold more sensitive than the negative ion mode.[3] However, negative ion mode can also be used and may provide complementary information.

Q3: What are the key considerations for sample extraction of acyl-CoAs?

A3: Due to their low abundance in tissues, a highly selective extraction procedure is necessary.[6] Common methods include rapid quenching with cooled aqueous solutions of perchloric or sulfosalicylic acid.[6] Alternatively, organic solvent extraction techniques, such as those using buffered 2-propanol or variations of the Bligh-Dyer method, are frequently employed to separate acyl-CoAs into a methanolic aqueous phase.[6] The use of an internal standard, such as heptadecanoyl-CoA, is crucial for accurate quantification.[6]

Q4: How can I improve the chromatography of long-chain acyl-CoAs that show peak tailing?

A4: Peak tailing, especially for long-chain acyl-CoAs, is a common issue in reversed-phase liquid chromatography (RPLC) under slightly acidic conditions.[7] To mitigate this, using an alkaline mobile phase is often recommended.[7] For instance, a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) can improve peak shape and separation.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Signal Intensity - Inefficient extraction- Suboptimal ionization parameters- Instability of acyl-CoAs in solution- Optimize the extraction method; consider solid-phase extraction (SPE) for cleanup.- Infuse a standard solution to optimize source parameters such as spray voltage and capillary temperature.[8]- Ensure samples are kept cold (4°C) and analyze them as quickly as possible after preparation.[7] Consider using solvents that improve stability.[7]
Poor Peak Shape / Tailing - Inappropriate mobile phase pH for long-chain acyl-CoAs- Column overload- For RPLC, switch to an alkaline mobile phase (e.g., using ammonium hydroxide).[7]- Reduce the amount of sample injected onto the column.
Inconsistent Retention Times - Unstable column temperature- Inconsistent gradient mixing- Use a column oven to maintain a stable temperature (e.g., 35°C).[8]- Ensure the LC system is properly primed and equilibrated before each run.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects from the sample- Use high-purity solvents and additives.- Divert the flow to waste at the beginning and end of the chromatographic run to prevent contamination of the mass spectrometer.[8]- Incorporate a sample cleanup step like SPE.
No Characteristic Neutral Loss of 507 Da - Incorrect MS/MS parameters (e.g., collision energy)- Analysis of a different class of molecule- Optimize the collision energy for each specific acyl-CoA species by infusing a standard.[3][8]- Confirm the identity of the precursor ion with a full scan analysis.

Experimental Protocols

Acyl-CoA Extraction from Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS/MS analysis.[6]

  • Homogenization: Homogenize frozen, powdered tissue (approximately 50-100 mg) in 2 ml of 100 mM potassium phosphate (B84403) buffer (KH2PO4) containing an appropriate internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

  • Solvent Addition: Add 2.0 ml of 2-propanol to the homogenate and homogenize again.

  • Phase Separation: Follow with appropriate washing and partitioning steps to remove lipid contaminants and purify the acyl-CoAs into an aqueous phase.

  • Sample Collection: The resulting supernatant/aqueous phase containing the acyl-CoAs is collected for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

The following is a representative method for the separation and detection of acyl-CoAs.[8]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 15 mM ammonium hydroxide in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 ml/min.

    • Gradient:

      • Start at 20% B.

      • Increase to 45% B over 2.8 min.

      • Decrease to 25% B over 0.2 min.

      • Increase to 65% B over 1 min.

      • Decrease to 20% B over 0.5 min.

    • Column Temperature: 35°C.

    • Autosampler Temperature: 4°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Spray Voltage: 3.5 kV.

    • Sheath Gas: 45 arbitrary units.

    • Sweep Gas: 2 arbitrary units.

    • Capillary Temperature: 275°C.

    • Collision Energy: Optimized for each compound, but a general starting point is -30 eV.[8]

    • Collision Gas Pressure: 1.2 mTorr.

Quantitative Data

Table 1: Optimized Mass Spectrometry Parameters for Selected Acyl-CoAs

The following table provides examples of precursor and product ions used in multiple reaction monitoring (MRM) for various acyl-CoAs. These are based on the characteristic neutral loss of 507 Da.[4]

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA (C2)810303
Propionyl-CoA (C3)824317
Butyryl-CoA (C4)838331
Hexanoyl-CoA (C6)866359
Octanoyl-CoA (C8)894387
Decanoyl-CoA (C10)922415
Lauroyl-CoA (C12)950443
Myristoyl-CoA (C14)978471
Palmitoyl-CoA (C16)1006499
Stearoyl-CoA (C18)1034527
Oleoyl-CoA (C18:1)1032525
Linoleoyl-CoA (C18:2)1030523

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization with Internal Standard tissue->homogenization extraction Solvent Extraction (e.g., Isopropanol) homogenization->extraction purification Phase Separation & Purification extraction->purification final_extract Final Acyl-CoA Extract purification->final_extract lc_separation LC Separation (Reversed-Phase) final_extract->lc_separation Injection ms_detection Mass Spectrometry (Positive ESI) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (MRM Mode) ms_detection->msms_fragmentation data_analysis Data Analysis & Quantification msms_fragmentation->data_analysis troubleshooting_workflow start Start: Poor Acyl-CoA Signal check_peak_shape Is Peak Shape Acceptable? start->check_peak_shape check_intensity Is Signal Intensity Sufficient? check_peak_shape->check_intensity Yes optimize_mobile_phase Optimize Mobile Phase (e.g., use alkaline pH for RPLC) check_peak_shape->optimize_mobile_phase No (Tailing) check_retention Are Retention Times Stable? check_intensity->check_retention Yes optimize_extraction Optimize Extraction & Sample Cleanup check_intensity->optimize_extraction No check_lc_system Check LC System Stability (Temperature, Gradient) check_retention->check_lc_system No end_good Analysis Successful check_retention->end_good Yes optimize_mobile_phase->check_peak_shape optimize_ms_source Optimize MS Source Parameters (e.g., Spray Voltage, Temp) optimize_extraction->optimize_ms_source optimize_ms_source->check_intensity check_lc_system->check_retention

References

Addressing the chemical instability of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA

This technical support center provides guidance on addressing the chemical instability of this compound (18-HODE-CoA) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in aqueous solutions?

A1: The instability of 18-HODE-CoA in aqueous solutions is primarily due to two chemical processes:

  • Hydrolysis: The thioester bond linking the 18-hydroxyoctadecadienoyl moiety to Coenzyme A (CoA) is susceptible to hydrolysis, especially at neutral to basic pH. This results in the formation of (9Z,12Z)-18-hydroxyoctadecadienoic acid and free Coenzyme A (CoASH).[1]

  • Oxidation: The polyunsaturated fatty acyl chain contains two double bonds that are prone to oxidation. Additionally, the free thiol group (-SH) of the resulting CoASH can be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the integrity of 18-HODE-CoA. The recommended storage conditions are summarized in the table below. The most stable form for long-term storage is as a lyophilized powder at -20°C or -80°C.[1]

Q3: What is the best way to prepare aqueous solutions of this compound for experiments?

A3: To minimize degradation, it is recommended to prepare fresh solutions immediately before each experiment.[2] If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 4.0-6.0) to reduce hydrolysis.[1] For extended storage of solutions, creating single-use aliquots is highly advisable to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] An alternative is to dissolve the compound in an organic solvent, aliquot the desired amounts, evaporate the solvent under an inert gas stream, and store the dried aliquots at low temperatures.[2]

Q4: Can I repeatedly freeze and thaw my aqueous stock solution of this compound?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and moisture, which will accelerate the hydrolysis of the thioester bond and oxidation of the fatty acyl chain.[1] Preparing single-use aliquots of your stock solution is the best practice to maintain its integrity.[1]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

Storage FormatTemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert atmosphere (e.g., argon or nitrogen).[1]
Aqueous Stock Solution-20°CUp to 1 weekPrepare in a slightly acidic buffer (pH 4.0-6.0) and protect from light.[1]
Aqueous Working Solution2-8°CUse within a dayPrepare fresh before each experiment for best results.[1]

Table 2: Influence of pH on the Stability of the Thioester Bond in Aqueous Buffers

pH RangeStabilityPrimary Degradation Pathway
2.0 - 6.0HigherMinimal hydrolysis.[1]
6.0 - 7.0ModerateRate of hydrolysis increases.
> 7.0LowRapid hydrolysis of the thioester bond.[1]

Troubleshooting Guide

Issue 1: I am observing reduced or inconsistent biological activity in my experiments.

  • Question: Why are my experimental results showing high variability or a decrease in the expected biological effect?

  • Answer: This could be a direct consequence of 18-HODE-CoA degradation. Inconsistent results between replicates can be a sign of ongoing sample degradation, while reduced biological activity may indicate that the concentration of the active compound has decreased.[1]

    • Troubleshooting Steps:

      • Verify Storage: Ensure that your 18-HODE-CoA has been stored according to the recommendations in Table 1.[1]

      • Prepare Fresh Solutions: For your next experiment, prepare a fresh solution of 18-HODE-CoA from the lyophilized powder immediately before use.[2]

      • Check Purity: If the problem persists, assess the purity of your stock solution using an analytical method like HPLC-MS to quantify the extent of degradation.[1]

Issue 2: I see extra peaks in my HPLC or LC-MS analysis.

  • Question: My analytical chromatogram shows unexpected peaks that are not this compound. What could they be?

  • Answer: These additional peaks are likely degradation products. The most common would be the hydrolyzed free fatty acid ((9Z,12Z)-18-hydroxyoctadecadienoic acid) and free Coenzyme A. You may also see oxidized forms of the fatty acid or the CoA disulfide dimer.

    • Troubleshooting Steps:

      • Use a Fresh Standard: Compare your sample's chromatogram to that of a freshly prepared standard to confirm the identity of the degradation peaks.[1]

      • Optimize Handling: Work under an inert atmosphere (e.g., nitrogen or argon) when preparing solutions to minimize oxidation.[1]

      • Adjust pH: Ensure your aqueous solutions and buffers are slightly acidic (pH 4.0-6.0) to slow down hydrolysis.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1]

  • Prepare a suitable buffer, such as 50 mM potassium phosphate (B84403), and adjust the pH to 4.0-6.0.[1]

  • Degas the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Weigh the required amount of 18-HODE-CoA and dissolve it in a minimal amount of an organic solvent like DMSO before diluting it with the degassed acidic buffer.

  • Immediately dispense the stock solution into single-use aliquots in vials that have been flushed with inert gas.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of Stability by HPLC-MS

  • Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest. Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.[3]

    • Mobile Phase A: Water with 0.1% formic acid or an acidic buffer like potassium phosphate (pH 4.9).[1][3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: Develop a gradient elution method starting with a low percentage of Mobile Phase B and gradually increasing it to separate the polar Coenzyme A, the nonpolar free fatty acid, and the amphiphilic 18-HODE-CoA.[1]

  • Detection:

    • UV Detection: Monitor the eluent at 260 nm to detect the adenine (B156593) moiety of the Coenzyme A.[1][3]

    • Mass Spectrometry (MS): Use an ESI source in positive or negative ion mode to identify and quantify 18-HODE-CoA and its degradation products based on their mass-to-charge ratios.

  • Data Analysis: Integrate the peak areas of 18-HODE-CoA and its degradation products over time to determine the rate and extent of degradation.[1]

Visualizations

Degradation Pathway of 18-HODE-CoA A This compound B (9Z,12Z)-18-hydroxyoctadecadienoic Acid A->B Hydrolysis (H2O, pH > 6.0) C Coenzyme A (CoASH) A->C Hydrolysis (H2O, pH > 6.0) D Oxidized Fatty Acid Products A->D Oxidation (O2) E CoA Disulfide (CoA-S-S-CoA) C->E Oxidation (O2)

Caption: Degradation of 18-HODE-CoA via hydrolysis and oxidation.

Troubleshooting Workflow Start Inconsistent or Reduced Biological Activity CheckStorage Verify Storage Conditions (Temp, Aliquots) Start->CheckStorage PrepareFresh Prepare Fresh Solution from Lyophilized Powder CheckStorage->PrepareFresh Improper ProblemPersists Problem Persists? CheckStorage->ProblemPersists Proper Rerun Rerun Experiment PrepareFresh->Rerun Rerun->ProblemPersists CheckPurity Assess Purity with HPLC-MS ProblemPersists->CheckPurity Yes Solution Identify Degradation & Optimize Handling Protocol ProblemPersists->Solution No CheckPurity->Solution

Caption: Workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Plant Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of plant lipid extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of plant lipid extracts?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of plant lipid extracts, this interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal. This adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1]

Q2: What are the primary causes of matrix effects in plant lipid analysis?

A2: The primary causes of matrix effects in plant lipid extracts are co-eluting endogenous compounds that interfere with the ionization of the target analytes.[2] Unlike biological fluids where phospholipids (B1166683) are the main culprits, plant extracts present a more diverse range of interfering substances, including:

  • Pigments: Chlorophylls and carotenoids are abundant in green plant tissues and can cause significant ion suppression.[3]

  • Waxes: Plant cuticles contain complex mixtures of long-chain fatty acids, alkanes, and esters that can co-extract with lipids and interfere with analysis.

  • Phenolic compounds: A wide variety of polyphenols and other secondary metabolites can co-elute with lipids and affect ionization.

  • Glycerolipids: High abundance of triacylglycerols and other glycerolipids can suppress the signal of less abundant lipid species.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[5][6]

  • Post-Extraction Spiking: This is a quantitative method. The response of an analyte spiked into a blank matrix extract (that has undergone the full sample preparation process) is compared to the response of the same analyte concentration in a neat (clean) solvent. The ratio of these responses quantifies the degree of signal suppression or enhancement.[7][8]

Q4: What are the main strategies to overcome matrix effects in plant lipid analysis?

A4: A multi-pronged approach is often necessary, focusing on three key areas:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized methods for removing specific interferences like phospholipids.[9]

  • Chromatographic Separation: Optimizing the LC method can separate the target analytes from interfering matrix components, preventing them from co-eluting and entering the mass spectrometer at the same time.[2]

  • Use of Internal Standards: The most robust method for correcting for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS). These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Since they co-elute and experience the same matrix effects as the analyte, they provide a reliable way to normalize the signal and ensure accurate quantification.[6][10]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification.

  • Possible Cause: Uncontrolled and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spiking protocol to determine the extent of the issue. A significant and variable matrix effect across different samples will confirm this as the root cause.

    • Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[10] Add the SIL-IS at the earliest stage of sample preparation.

    • Improve Sample Cleanup: If SIL-IS are not available or do not fully resolve the issue, enhance the sample preparation method. Consider switching from a simple LLE to a more selective SPE method.

Issue 2: Low analyte signal and poor sensitivity.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components like pigments or waxes.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to identify the retention time regions with significant ion suppression.

    • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or even the column chemistry to shift the elution of your target analytes away from these suppression zones.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol to remove the interfering compounds. For example, use an SPE sorbent that specifically retains chlorophyll (B73375) or waxes.

Issue 3: High background noise and extraneous peaks in the chromatogram.

  • Possible Cause: Incomplete removal of matrix components during sample preparation.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure that all steps of the sample preparation are being performed correctly and that solvents are of high purity.

    • Incorporate a Washing Step: In your SPE protocol, add or optimize a wash step with a solvent that can remove the interfering compounds without eluting the analytes of interest.

    • Sample Dilution: A simple dilution of the extract can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis. However, this may also reduce the analyte signal below the limit of detection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing Other Matrix Components (e.g., Pigments, Phenols)ThroughputCost per SampleKey Considerations
Protein Precipitation (PPT) LowLowHighLowOften insufficient for complex plant matrices, leading to significant matrix effects.[11]
Liquid-Liquid Extraction (LLE) ModerateModerate to High (depends on solvent system)MediumLowSelectivity can be optimized by adjusting solvent polarity and pH.[9]
Solid-Phase Extraction (SPE) HighHigh (sorbent-dependent)MediumMediumHighly versatile; requires method development to select the appropriate sorbent and solvent conditions.[11][12]
HybridSPE® Very High (>99%)ModerateHighHighCombines protein precipitation with phospholipid removal in a single device.[11]

Note: The effectiveness of each technique can vary depending on the specific plant matrix and target analytes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare a standard solution of your analyte(s) and internal standard (if used) in the final reconstitution solvent at a known concentration.

  • Set B (Post-Extraction Spike): Take a blank plant matrix sample (a sample that does not contain the analyte of interest) and process it through your entire extraction and cleanup procedure. In the final, clean extract, spike the analyte(s) and internal standard to the same concentration as in Set A.

  • Set C (Pre-Extraction Spike - for Recovery Calculation): Take a blank plant matrix sample and spike it with the analyte(s) and internal standard before the extraction and cleanup procedure.

2. LC-MS Analysis:

  • Analyze all three sets of samples using your established LC-MS method.

  • Record the peak areas for the analyte(s) and internal standard in each sample.

3. Calculation of Matrix Effect (%ME):

  • %ME = (Peak Area in Set B / Peak Area in Set A) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

4. Calculation of Recovery (%RE):

  • %RE = (Peak Area in Set C / Peak Area in Set B) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Lipid Extracts

This protocol provides a general workflow for using a reversed-phase (e.g., C18) SPE cartridge to remove polar interferences from a plant lipid extract.

1. Sample Pre-treatment:

  • Extract lipids from the plant tissue using a suitable method (e.g., Folch or Bligh-Dyer).

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a non-polar solvent (e.g., hexane).

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridge on a vacuum manifold.

  • Condition the cartridge by passing 3 mL of methanol (B129727) through it.

  • Equilibrate the cartridge by passing 3 mL of the reconstitution solvent (e.g., hexane) through it. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the reconstituted plant lipid extract onto the conditioned SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

4. Washing:

  • Wash the cartridge with 3 mL of a slightly more polar solvent than the loading solvent (e.g., 95:5 hexane:ethyl acetate) to elute very non-polar interferences like waxes.

  • Wash the cartridge with 3 mL of a polar solvent (e.g., methanol) to remove polar interferences such as pigments and some phenolic compounds.

5. Elution:

  • Elute the target lipid analytes with 3 mL of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Collect the eluate in a clean collection tube.

6. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the purified extract in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow_post_extraction_spiking start Start set_a Set A: Neat Solution (Analyte in Solvent) start->set_a set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) start->set_b set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) start->set_c lcms LC-MS Analysis set_a->lcms set_b->lcms set_c->lcms calc_me Calculate Matrix Effect (%ME = [Area B / Area A] * 100) lcms->calc_me calc_re Calculate Recovery (%RE = [Area C / Area B] * 100) lcms->calc_re end End calc_me->end calc_re->end

Caption: Workflow for assessing matrix effects and recovery.

troubleshooting_workflow start Problem Encountered (e.g., Poor Reproducibility, Low Sensitivity) assess_me Assess Matrix Effect (Post-Extraction Spiking) start->assess_me me_significant Matrix Effect Significant? assess_me->me_significant use_sil_is Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) me_significant->use_sil_is Yes no_me Consider Other Issues (e.g., Instrument Performance, Sample Degradation) me_significant->no_me No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) use_sil_is->improve_cleanup optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc reassess Re-assess Performance optimize_lc->reassess solution Problem Resolved reassess->solution

Caption: A logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Enhancing Chiral Separation of Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of chiral separation for hydroxyacyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxyacyl-CoA isomers?

A1: The main challenges include:

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in an achiral environment, necessitating specialized chiral separation techniques.[1]

  • Positional Isomers: The similar physicochemical properties of positional isomers can make them difficult to resolve from the target hydroxyacyl-CoA using standard chromatographic methods.[1]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be susceptible to degradation, which requires careful sample handling and optimized chromatographic conditions.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of these compounds.[1] Both methods can be coupled with mass spectrometry (MS) for sensitive and selective detection. Capillary Electrophoresis (CE) is another potential technique, particularly for charged molecules like CoA derivatives.[1]

Q3: What type of HPLC column is recommended for separating enantiomers of hydroxyacyl-CoAs?

A3: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[1] Columns such as the Chiralcel® and Chiralpak® series, which are based on cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds, including those with similar structures to hydroxyacyl-CoAs.[1][2]

Q4: Can I use reversed-phase HPLC for separating these isomers?

A4: While reversed-phase HPLC is excellent for separating compounds based on hydrophobicity, it is generally not suitable for resolving enantiomers without a chiral stationary phase or a chiral derivatizing agent.[1] However, it can be used to separate positional isomers or for general sample cleanup prior to chiral analysis.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of hydroxyacyl-CoA isomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based chiral columns (e.g., Chiralcel® OD, Chiralpak® AD). The choice of cellulose or amylose-based CSP can significantly impact selectivity.[2]
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additive.[1] Small changes in mobile phase composition can alter elution order or improve resolution.[2]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition and separation.[1][2]
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase whenever possible to avoid peak distortion and splitting.[1]
Issue 2: Peak Tailing

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a small amount of a competing acid or base (e.g., trifluoroacetic acid for acidic compounds) to the mobile phase to block active sites on the stationary phase.[1]
Column Overload Reduce the injection volume or the sample concentration.[1]
Column Degradation Flush the column with a strong, compatible solvent or replace it if performance does not improve.[1]
Issue 3: Retention Time Drift

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[1]
Column Not Fully Equilibrated Increase the column equilibration time before each injection to ensure a stable baseline.[1]
System Leaks Check all fittings for leaks, especially between the injector, column, and detector.[1]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of structurally similar compounds.[1]

  • System: HPLC with UV detector

  • Column: Chiralpak® AD-H (or similar amylose-based CSP)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological extracts, a solid-phase extraction (SPE) cleanup is recommended.[1]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the sample.

  • Monitor the separation and identify the enantiomeric peaks based on their retention times.

  • Quantify the peaks based on their area.

Protocol 2: Chiral SFC-MS Method for 3-Hydroxyacyl-CoA Enantiomers
  • System: SFC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate)-based chiral column.[1]

  • Mobile Phase: Supercritical CO2 (A) and Methanol (B).

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Mass Spectrometry: ESI in positive ion mode.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run the gradient program.

  • Detect the ions corresponding to the hydroxyacyl-CoA isomers.

Data Presentation

The following table summarizes typical chromatographic parameters for the separation of 3-hydroxyacyl-CoA enantiomers based on published methods for analogous compounds. Actual values will need to be empirically determined.[1]

ParameterHPLC-UVSFC-MS
Stationary Phase Polysaccharide-based (Amylose/Cellulose)Polysaccharide-based
Mobile Phase Normal Phase (e.g., Hexane/IPA)Supercritical CO2 / Methanol
Flow Rate 0.5 - 1.5 mL/min1.0 - 3.0 mL/min
Temperature 15 - 40°C30 - 50°C
Typical Resolution (Rs) > 1.5> 1.5
Typical Retention Times 5 - 20 min2 - 10 min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Synthetic Sample SPE Solid-Phase Extraction (if necessary) Sample->SPE Dissolve Dissolve in Mobile Phase SPE->Dissolve Inject Inject Sample Dissolve->Inject Separation Chiral Separation (HPLC or SFC) Inject->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Resolution Cause1 Inappropriate CSP Start->Cause1 Cause2 Suboptimal Mobile Phase Start->Cause2 Cause3 Temperature Instability Start->Cause3 Sol1 Screen Different Columns Cause1->Sol1 Sol2 Optimize Mobile Phase (Modifier/Additive Ratio) Cause2->Sol2 Sol3 Use Column Oven Cause3->Sol3 End Successful Separation Sol1->End Resolution Improved Sol2->End Resolution Improved Sol3->End Resolution Improved

References

Strategies for reducing the background noise in acyl-CoA chromatograms.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their acyl-CoA chromatograms, ensuring accurate and reliable results.

Troubleshooting Guides

This section offers step-by-step solutions to common issues encountered during acyl-CoA analysis.

Issue 1: High Baseline Noise in the Chromatogram

High baseline noise can obscure peaks of low-abundance acyl-CoAs and compromise quantification.

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in solvents are a primary source of baseline noise, especially in gradient elution.[1][2] Water is a frequent source of contamination.[1]

    • Solution:

      • Use only high-purity, HPLC or LC-MS grade solvents (e.g., water, acetonitrile (B52724), methanol).[1][3]

      • Prepare mobile phases fresh daily, particularly those containing volatile components or buffers.[3]

      • Filter all mobile phases through a 0.2 or 0.45 µm filter before use to remove particulates.[3]

      • Degas the mobile phase thoroughly using methods like sonication, vacuum, or helium sparging to remove dissolved gases that can cause bubbles and noise.[3]

  • Possible Cause 2: HPLC/UHPLC System Contamination. Contaminants can accumulate in the pump, injector, tubing, or detector.

    • Solution:

      • Flush the entire system with a strong solvent (e.g., isopropanol, or a high percentage of organic solvent) to remove contaminants.

      • If ghost peaks are observed in blank injections, this indicates contamination in the injection system or column.[3] Clean the injection port and autosampler needle.

      • Ensure all fittings and connections are secure to prevent leaks and the introduction of air.[3]

  • Possible Cause 3: Column Degradation or Contamination. The column can be a source of noise if it has been contaminated by previous samples or if the stationary phase is degrading.[1][2]

    • Solution:

      • To diagnose, replace the column with a union and run the mobile phase. If the noise disappears, the column is the source.[1][4]

      • Wash the column according to the manufacturer's instructions. For reversed-phase columns, this often involves washing with progressively stronger organic solvents.

      • If the column is old or has been used extensively with complex biological samples, it may need to be replaced. Repeated injections of cell and tissue extracts can lead to a build-up of biological materials on the column.[5]

  • Possible Cause 4: Detector Issues. Detector lamp instability or a dirty flow cell can contribute to baseline noise.[3]

    • Solution:

      • Check the detector lamp's usage hours and replace it if it is near the end of its lifespan.[3]

      • Flush the detector flow cell with a suitable solvent to remove any contaminants.

      • Ensure the detector is properly grounded to prevent electrical interference.[3]

Issue 2: Ghost Peaks Appearing in Blank Injections

Ghost peaks are unexpected peaks that appear in the chromatogram, even when no sample is injected, and are often due to impurities.[3]

  • Possible Cause 1: Contamination in the Mobile Phase or System. Impurities can accumulate on the column from the mobile phase and then elute as peaks during a gradient run.[6]

    • Solution:

      • Use high-purity solvents and reagents to prepare the mobile phase.[3]

      • Prepare fresh mobile phase daily.[3]

      • Flush the system thoroughly to remove any accumulated contaminants.

  • Possible Cause 2: Carryover from Previous Injections. Highly retained or high-concentration analytes from a previous injection can elute in subsequent runs.[3]

    • Solution:

      • Optimize the wash step after each injection, especially for concentrated samples.[3] Use a strong solvent to ensure the injector and column are clean.

      • Include a blank injection after a high-concentration sample to check for carryover.

  • Possible Cause 3: Sample Degradation or Contamination. Acyl-CoAs are known to be unstable.[7][8] Degradation products can appear as unexpected peaks.

    • Solution:

      • Prepare samples fresh and keep them at a low temperature (e.g., 4°C) in the autosampler.

      • Use glass vials instead of plastic, as plastic can leach contaminants and cause signal loss for some CoA species.[8]

FAQs

Q1: What are the most common sources of background noise in acyl-CoA chromatography?

The most common sources of background noise include:

  • Mobile Phase: Impurities in solvents, dissolved gases, and improper pH.[2]

  • HPLC/UHPLC System: Contamination in the pump, injector, or tubing, as well as leaks.[6] Pulsations from the pump can also cause rhythmic noise.[2][3]

  • Column: Contamination from previous samples or degradation of the stationary phase.[1]

  • Detector: An unstable detector lamp or a contaminated flow cell.[3]

  • Sample Matrix: Complex biological samples can introduce a high level of background interference.

Q2: How can I improve the signal-to-noise ratio for low-abundance acyl-CoAs?

To improve the signal-to-noise ratio (S/N), you can either increase the signal or decrease the noise.[9]

  • Increase the Signal:

    • Optimize the ionization efficiency in the mass spectrometer by adjusting source parameters.

    • Use a column with a smaller particle size or a smaller internal diameter to produce sharper, taller peaks.[9]

    • Ensure efficient extraction of acyl-CoAs from the sample matrix.

  • Decrease the Noise:

    • Follow the troubleshooting guides above to identify and eliminate sources of baseline noise.

    • Use high-purity solvents and fresh mobile phases.[1][3]

    • Ensure the HPLC/UHPLC system is clean and well-maintained.

    • Increase the detector time constant, which acts as an electronic filter to reduce baseline noise.[9]

Q3: Are there specific mobile phase additives that can help reduce noise in acyl-CoA analysis?

While ion-pairing reagents can sometimes improve peak shape for polar molecules like acyl-CoAs, they can also be a source of background noise and are difficult to completely wash out of the system.[5] A common approach is to use a mobile phase with a slightly acidic or basic pH to control the ionization of the acyl-CoAs. For example, using a mobile phase with ammonium (B1175870) hydroxide (B78521) at a high pH (around 10.5) has been shown to be effective for the separation of acyl-CoA species without the need for ion-pairing reagents.[5]

Q4: How does sample preparation affect background noise?

Sample preparation is critical for reducing background noise.

  • Solid-Phase Extraction (SPE): Using an appropriate SPE protocol can effectively remove interfering substances from the sample matrix, leading to a cleaner chromatogram.

  • Protein Precipitation: Thoroughly removing proteins from biological samples is essential to prevent column clogging and contamination.

  • Choice of Vials: Using glass vials can reduce the loss of CoA signals and prevent contamination from plasticizers.[8]

Data Presentation

Table 1: Impact of Mobile Phase Quality on Signal-to-Noise Ratio (S/N)

Mobile Phase PreparationAverage Baseline Noise (µAU)Signal Intensity (µAU)Resulting S/N Ratio
Standard HPLC-grade water, unfiltered, no degassing5050010
Standard HPLC-grade water, 0.2 µm filtered, degassed2050025
High-purity LC-MS grade water, 0.2 µm filtered, degassed5500100

This table illustrates hypothetical data to show the significant improvement in S/N with higher purity and proper preparation of the mobile phase.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol is a general guideline for cleaning up acyl-CoA samples from a biological matrix to reduce background noise.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the acidified sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Preparing an Ultra-Low Noise Mobile Phase

This protocol details the preparation of a mobile phase designed to minimize background noise.

  • Solvent Selection: Use the highest purity solvents available (e.g., LC-MS grade).

  • Aqueous Component: For the aqueous mobile phase (A), use high-purity water. If a buffer is needed, use high-purity reagents (e.g., ammonium acetate, formic acid).

  • Organic Component: For the organic mobile phase (B), use high-purity acetonitrile or methanol.

  • Filtration: Filter both mobile phases through a 0.2 µm solvent-compatible filter.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging.[3]

  • Fresh Preparation: Prepare mobile phases fresh each day to prevent the growth of microorganisms and the accumulation of contaminants.[3]

Visualizations

cluster_Troubleshooting Troubleshooting Workflow for High Background Noise Start High Background Noise Observed Check_System Run Blank Injection Start->Check_System Noise_Persists Noise Persists? Check_System->Noise_Persists Check_MP Prepare Fresh Mobile Phase Noise_Persists->Check_MP No Carryover Sample Carryover Noise_Persists->Carryover Yes (Ghost Peaks) Noise_Persists2 Noise Persists? Check_MP->Noise_Persists2 Check_Column Replace Column with Union Noise_Persists2->Check_Column Yes MP_Issue Mobile Phase Contamination Noise_Persists2->MP_Issue No Noise_Persists3 Noise Persists? Check_Column->Noise_Persists3 System_Contamination System Contamination (Injector, Pump, Detector) Noise_Persists3->System_Contamination Yes Column_Issue Column Contamination or Degradation Noise_Persists3->Column_Issue No Clean_System Clean System System_Contamination->Clean_System Replace_Column Clean/Replace Column Column_Issue->Replace_Column Use_Pure_MP Use High-Purity Mobile Phase MP_Issue->Use_Pure_MP Optimize_Wash Optimize Wash Method Carryover->Optimize_Wash

Caption: Troubleshooting workflow for high background noise.

cluster_Sources Key Sources of Background Noise in Acyl-CoA Chromatography Source Background Noise MobilePhase Mobile Phase Source->MobilePhase System LC System Source->System Column Column Source->Column Sample Sample Source->Sample Impurity Solvent Impurities MobilePhase->Impurity Gas Dissolved Gases MobilePhase->Gas Contamination System Contamination System->Contamination Pump Pump Pulsation System->Pump Degradation Stationary Phase Degradation Column->Degradation Matrix Matrix Effects Sample->Matrix Instability Acyl-CoA Instability Sample->Instability

Caption: Key sources of background noise.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the structural confirmation of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA. Due to the limited availability of direct experimental NMR data for this specific acyl-CoA, this document leverages predicted data for the corresponding free fatty acid, (9Z,12Z)-18-hydroxyoctadeca-9,12-dienoic acid, and compares it with experimental data from structurally related and alternative compounds. This approach allows for a detailed understanding of the key spectral features and provides a robust framework for the structural elucidation of this and similar molecules.

The comparative analysis includes data from:

  • (9Z,12Z)-18-Hydroxyoctadeca-9,12-dienoic acid (Predicted Data): The free fatty acid of the target molecule, providing insights into the core lipid structure.

  • Linoleic Acid (Experimental Data): The non-hydroxylated counterpart, highlighting the spectral influence of the terminal hydroxyl group.

  • 16-Hydroxyhexadecanoic Acid (Juniperic Acid) (Experimental Data): A saturated omega-hydroxy fatty acid, illustrating the impact of unsaturation on the spectrum.

  • Stearic Acid (Experimental Data): A saturated fatty acid, serving as a baseline for a fully saturated acyl chain.

  • Coenzyme A (Experimental Data): To delineate the signals originating from the acyl chain versus the CoA moiety.

Quantitative NMR Data Comparison

The following tables summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts (δ) in ppm for the key functional groups of the compared molecules. These tables are essential for identifying the characteristic signals of this compound.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

Functional Group(9Z,12Z)-18-Hydroxyoctadeca-9,12-dienoic acid (Predicted in D₂O)[1]Linoleic Acid (Experimental in CDCl₃)16-Hydroxyhexadecanoic Acid (Experimental in Ethanol)[2]Stearic Acid (Experimental in CDCl₃)Coenzyme A (Experimental in D₂O)[2]
Olefinic (=CH-) ~5.4~5.3-5.4N/AN/AAdenine H2: ~8.6, H8: ~8.4
Bis-allylic (-CH₂-) ~2.8~2.77N/AN/AN/A
Allylic (-CH₂-CH=) ~2.1~2.05N/AN/AN/A
Hydroxymethyl (-CH₂OH) ~3.6N/A~3.52N/APantetheine -CH₂OH: ~3.8-4.0
α-Methylene (-CH₂-COOH) ~2.2~2.35~2.24~2.35N/A
β-Methylene (-CH₂-CH₂COOH) ~1.6~1.63~1.59~1.63N/A
Aliphatic Chain (-CH₂-)n ~1.3-1.4~1.2-1.4~1.2-1.5~1.2-1.4Pantetheine -CH₂-: ~2.4-2.5, ~3.4-3.5
Terminal Methyl (-CH₃) N/A~0.89N/A~0.88Pantetheine -CH₃: ~0.7, ~0.9

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Functional Group(9Z,12Z)-18-Hydroxyoctadeca-9,12-dienoic acid (Predicted in D₂O)[1]Linoleic Acid (Experimental in CDCl₃)16-Hydroxyhexadecanoic Acid (Experimental in Ethanol)[2]Stearic Acid (Experimental in CDCl₃)
Carboxyl (-COOH) ~178~180~176.7~180
Olefinic (=CH-) ~130~128-130N/AN/A
Hydroxymethyl (-CH₂OH) ~63N/A~62.4N/A
Bis-allylic (-CH₂-) ~26~25.6N/AN/A
Allylic (-CH₂-CH=) ~28~27.2N/AN/A
α-Methylene (-CH₂-COOH) ~35~34.1~34.8~34.1
β-Methylene (-CH₂-CH₂COOH) ~26~24.7~25.8~24.7
Aliphatic Chain (-CH₂-)n ~29-33~29-32~26-33~29-32
Terminal Methyl (-CH₃) N/A~14.1N/A~14.1

Experimental Workflow & Logical Relationships

The structural confirmation of this compound by NMR spectroscopy follows a logical workflow. This involves sample preparation, acquisition of a suite of NMR spectra, data processing, and comparative analysis.

experimental_workflow Experimental Workflow for NMR-based Structural Confirmation cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis & Confirmation sample Acyl-CoA Sample dissolve Dissolve in D₂O or other suitable deuterated solvent sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_1d 1D ¹H & ¹³C NMR transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d process_1d Phasing, Baseline Correction, Integration nmr_1d->process_1d process_2d Fourier Transform, Phasing nmr_2d->process_2d assign Assign Signals process_1d->assign process_2d->assign compare Compare with Predicted & Reference Spectra assign->compare confirm Confirm Structure compare->confirm

Caption: A flowchart illustrating the key stages in the structural confirmation of this compound using NMR spectroscopy.

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following protocol is a comprehensive guide for the analysis of long-chain acyl-CoA esters.

1. Sample Preparation

  • Materials:

    • This compound sample

    • Deuterium oxide (D₂O, 99.9%)

    • Internal standard (e.g., TSP or DSS)

    • pH meter and appropriate solutions for pH adjustment (e.g., NaOD, DCl)

    • High-quality 5 mm NMR tubes

    • Vortex mixer

    • Lyophilizer (optional)

  • Procedure:

    • Accurately weigh 1-5 mg of the acyl-CoA sample and dissolve it in 0.5-0.6 mL of D₂O. For improved signal resolution, especially for the exchangeable protons, lyophilize the sample from H₂O and redissolve in D₂O two to three times.

    • Add a known concentration of an internal standard (e.g., TSP at a final concentration of 1 mM) for chemical shift referencing and quantification.

    • Adjust the pH of the solution to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl. The chemical shifts of the CoA moiety are particularly sensitive to pH.

    • Vortex the sample thoroughly to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 64-256 (depending on sample concentration)

      • Relaxation Delay (d1): 2-5 seconds

      • Acquisition Time: 2-4 seconds

    • Processing: Apply an exponential line broadening of 0.3 Hz, followed by Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard 1D carbon experiment with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: 200-250 ppm

      • Number of Scans: 2048-8192 (or more, as ¹³C has low natural abundance)

      • Relaxation Delay (d1): 2-5 seconds

    • Processing: Apply an exponential line broadening of 1-2 Hz, followed by Fourier transformation, phasing, and baseline correction.

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.

3. Data Analysis and Structural Confirmation

  • Chemical Shift Referencing: Calibrate the ¹H spectrum using the internal standard (TSP at 0.00 ppm).

  • Signal Assignment:

    • Identify the characteristic signals for the CoA moiety based on the experimental data provided in Table 1 and published literature.[2]

    • Assign the signals of the acyl chain by comparing the obtained spectra with the predicted data for (9Z,12Z)-18-hydroxyoctadeca-9,12-dienoic acid and the experimental data for the comparator molecules (Linoleic Acid, 16-Hydroxyhexadecanoic Acid, and Stearic Acid).

    • Utilize the 2D NMR data (COSY, HSQC, HMBC) to confirm the connectivity and finalize the assignments.

  • Structural Verification: The final structure is confirmed if there is a strong correlation between the experimental data and the expected chemical shifts and coupling patterns for this compound, taking into account the spectral contributions from both the fatty acyl chain and the coenzyme A moiety. The presence of the olefinic, bis-allylic, and hydroxymethyl signals at their characteristic chemical shifts, along with the expected signals for the CoA part, would provide strong evidence for the correct structure.

References

Comparative analysis of enzyme kinetics with (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enzyme kinetics of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA and its analogs reveals a significant gap in publicly available quantitative data. While the biological significance of related hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), is well-documented, specific kinetic parameters (Km, Vmax, kcat) for the enzymatic synthesis of their CoA derivatives are not readily found in scientific literature. This guide provides a comparative framework based on available data for analogous long-chain fatty acids and details the experimental protocols and signaling pathways relevant to these molecules.

Data Presentation: Quantitative Kinetic Analysis

Due to the absence of specific kinetic data for this compound, 9-HODE-CoA, and 13-HODE-CoA, this section presents data for a representative long-chain acyl-CoA synthetase, Faa1p from Saccharomyces cerevisiae, with oleate (B1233923) as a substrate. This serves as a baseline for understanding the kinetics of enzymes that activate long-chain fatty acids.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Long-chain Acyl-CoA Synthetase (Faa1p)Saccharomyces cerevisiaeOleate71.1158.2[1]
Long-chain Acyl-CoA Synthetase (Faa1p)Saccharomyces cerevisiaeCoenzyme A18.3-[1]
Long-chain Acyl-CoA Synthetase (Faa1p)Saccharomyces cerevisiaeATP51.6-[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of enzyme kinetics for long-chain acyl-CoA synthetases. These protocols can be adapted for the study of this compound and its analogs.

Radiometric Assay for Acyl-CoA Synthetase Activity

This method is a highly sensitive approach to measure the activity of long-chain acyl-CoA synthetases by quantifying the formation of a radiolabeled acyl-CoA product.[2]

Materials:

  • Purified or partially purified acyl-CoA synthetase

  • [³H]-labeled long-chain fatty acid (e.g., [³H]oleic acid, or custom synthesized --INVALID-LINK---18-hydroxyoctadecadienoic acid)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Stopping solution (e.g., isopropanol/heptane/1M H₂SO₄)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, MgCl₂, and the radiolabeled fatty acid bound to BSA.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution, which facilitates the separation of the fatty acid and acyl-CoA.

  • Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase.

  • Quantify the amount of radiolabeled acyl-CoA by liquid scintillation counting of the aqueous phase.

  • To determine kinetic parameters, the assay is performed with varying concentrations of one substrate (e.g., the fatty acid) while keeping the others at saturating concentrations.

Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This continuous assay measures the decrease in the concentration of a chromophoric substrate or the increase in a chromophoric product. A coupled-enzyme assay is often employed.

Materials:

  • Purified acyl-CoA synthetase

  • Long-chain fatty acid substrate

  • ATP, CoA, MgCl₂

  • Coupling enzymes (e.g., acyl-CoA oxidase, peroxidase)

  • Chromogenic substrate (e.g., leuco-dichlorofluorescein)[3]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, ATP, CoA, MgCl₂, the fatty acid substrate, the coupling enzymes, and the chromogenic substrate.

  • Place the cuvette in a temperature-controlled spectrophotometer and record the baseline absorbance.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Monitor the change in absorbance at the appropriate wavelength over time. The rate of change in absorbance is proportional to the enzyme activity.

  • Kinetic parameters are determined by measuring the initial reaction rates at various substrate concentrations.

Signaling Pathways

This compound itself is not well-characterized in signaling pathways. However, its analogs, 9-HODE and 13-HODE, are known to be bioactive lipids that modulate several signaling cascades, primarily through the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G-protein coupled receptor 132 (GPR132).[4][5][6]

PPARγ Signaling Pathway

9-HODE and 13-HODE are identified as ligands for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cellular differentiation.[4][7] Upon activation by these ligands, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[1][8]

PPAR_Signaling HODE 9-HODE / 13-HODE PPARg PPARγ HODE->PPARg binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates

Caption: PPARγ signaling pathway activated by HODE ligands.

GPR132 Signaling Pathway

9-HODE is a known agonist for GPR132 (also known as G2A), a G-protein coupled receptor.[9] Activation of GPR132 by 9-HODE can lead to the activation of G alpha (q) proteins, resulting in downstream signaling events such as the modulation of intracellular calcium levels and the activation of MAP kinase pathways.[6][10] This pathway is implicated in immune responses and cell cycle regulation.[9][11]

GPR132_Signaling Nine_HODE 9-HODE GPR132 GPR132 (G2A Receptor) Nine_HODE->GPR132 activates G_protein Gαq Protein GPR132->G_protein activates Downstream Downstream Signaling (e.g., Ca²⁺, MAPK) G_protein->Downstream initiates

Caption: GPR132 signaling initiated by 9-HODE.

Experimental Workflow: Comparative Kinetic Analysis

The logical workflow for a comparative analysis of enzyme kinetics for these compounds would involve several key stages, from substrate synthesis to data analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 Kinetic Assays cluster_2 Data Analysis Substrate Substrate Synthesis ((9Z,12Z)-18-hydroxyoctadecadienoic acid & Analogs) Assay Enzyme Kinetic Assays (Radiometric or Spectrophotometric) Substrate->Assay Enzyme Enzyme Expression & Purification (Acyl-CoA Synthetase) Enzyme->Assay Data Data Collection (Initial Velocities) Assay->Data Analysis Kinetic Parameter Calculation (Km, Vmax, kcat) (e.g., Michaelis-Menten Plot) Data->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for comparative enzyme kinetic analysis.

References

Unraveling the Distribution of a Key Lipid Precursor: A Comparative Look at (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA Levels in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

(9Z,12Z)-18-hydroxyoctadecadienoyl-CoA is a derivative of linoleic acid and serves as a monomer for the synthesis of cutin and suberin. These complex biopolyesters form protective barriers on the surfaces of aerial plant parts (cutin) and in subterranean or wounded tissues (suberin), playing vital roles in preventing water loss and defending against pathogens. The concentration of this precursor molecule is expected to vary between tissues, reflecting the different requirements for cutin and suberin deposition.

Comparative Analysis of Cutin and Suberin Monomers

In the absence of direct measurements for this compound, an examination of the monomeric composition of cutin and suberin in different plant tissues can provide indirect evidence of its prevalence. Tissues with higher proportions of C18 dienoic acids in their cutin or suberin are likely to maintain a larger pool of the corresponding acyl-CoA precursor.

The table below summarizes the typical monomer composition of cutin and suberin from different tissues of the model plant Arabidopsis thaliana. This data, obtained after chemical depolymerization of the polyesters, offers a glimpse into the potential distribution of their precursors.

Plant TissuePolymerMajor MonomersRelative Abundance of C18:2 Diacids
Leaf CutinC16 and C18 ω-hydroxy acids, α,ω-diacidsModerate
Stem CutinC16 and C18 ω-hydroxy acids, α,ω-diacidsModerate
Flower CutinPredominantly polyhydroxy C16 and C18 acidsLow to Moderate
Root SuberinC22 and C24 fatty acids, ω-hydroxy acids, α,ω-diacids, ferulic acidLow
Seed Coat SuberinC18:1 and C18:2 ω-hydroxy acids and α,ω-diacidsHigh

This table is a generalized representation based on published studies on Arabidopsis thaliana. The exact composition can vary with developmental stage and environmental conditions.

From this data, it can be inferred that the seed coat, which is rich in C18:2 monomers in its suberin, likely maintains a significant pool of this compound during its development. In contrast, root suberin, with its prevalence of very-long-chain fatty acids, would be expected to have lower levels of this specific C18:2 precursor.

Experimental Protocols

The quantification of long-chain acyl-CoA esters like this compound in plant tissues is a methodologically challenging task due to their low abundance and chemical lability. The following is a generalized protocol based on methods described in the scientific literature for the extraction and analysis of acyl-CoAs.

Protocol for Acyl-CoA Extraction and Analysis

1. Tissue Harvesting and Preparation:

  • Flash-freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

2. Extraction:

  • To the frozen powder, add an extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2, with internal standards).

  • Homogenize the mixture thoroughly.

  • Add chloroform (B151607) and water, vortex, and centrifuge to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol (B129727) and then with water.

  • Load the aqueous extract onto the cartridge.

  • Wash the cartridge with a low concentration of organic solvent (e.g., 2% methanol in water) to remove polar impurities.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol).

4. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Dry the eluted sample under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of two mobile phases (e.g., A: 50 mM ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile).

  • Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on specific precursor-to-product ion transitions for this compound.

Visualizing the Pathways

To better understand the context of this compound in plant lipid metabolism, the following diagrams illustrate its biosynthetic pathway and the general workflow for its analysis.

Cutin_Suberin_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum (ER) Fatty Acid Synthesis Fatty Acid Synthesis Linoleic Acid (C18:2) Linoleic Acid (C18:2) Fatty Acid Synthesis->Linoleic Acid (C18:2) Multiple Steps Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid (C18:2)->Linoleoyl-CoA Activation (LACS) Hydroxylation Hydroxylation Linoleoyl-CoA->Hydroxylation 18-OH-Linoleoyl-CoA (9Z,12Z)-18-hydroxy- octadecadienoyl-CoA Hydroxylation->18-OH-Linoleoyl-CoA CYP450 Monooxygenase Glycerol-3-Phosphate Acyltransferase (GPAT) Glycerol-3-Phosphate Acyltransferase (GPAT) 18-OH-Linoleoyl-CoA->Glycerol-3-Phosphate Acyltransferase (GPAT) Monoacylglycerol Precursors Monoacylglycerol Precursors Glycerol-3-Phosphate Acyltransferase (GPAT)->Monoacylglycerol Precursors Export to Apoplast Export to Apoplast Monoacylglycerol Precursors->Export to Apoplast Cutin/Suberin Polymerization Cutin/Suberin Polymerization Export to Apoplast->Cutin/Suberin Polymerization

Caption: Biosynthetic pathway of cutin and suberin monomers.

Experimental_Workflow A Plant Tissue Harvesting (e.g., Leaf, Root, Seed) B Flash Freezing (Liquid Nitrogen) A->B C Homogenization B->C D Lipid Extraction C->D E Solid-Phase Extraction (SPE) (Purification) D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for acyl-CoA analysis.

A Head-to-Head Battle: Cross-Validation of LC-MS and GC-MS for Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of hydroxy fatty acids (HFAs) is a critical decision. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Hydroxy fatty acids, a subgroup of oxylipins, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, cardiovascular function, and metabolic regulation. Accurate and robust quantification of these analytes is paramount for understanding their biological roles and for the development of novel therapeutics. Both LC-MS and GC-MS are powerful analytical platforms for this purpose, each presenting a unique set of advantages and limitations.

Quantitative Performance: A Comparative Overview

The choice of analytical technique often hinges on key performance metrics such as sensitivity, precision, and accuracy. While a direct, single-study cross-validation across a wide range of HFAs is not extensively documented in the literature, a synthesis of available data provides valuable insights into the quantitative capabilities of both platforms.

It is a generally noted observation that GC-MS/MS methods can achieve several-fold lower limits of quantitation (LLOQ) compared to many LC-MS/MS methods for oxylipins[1]. However, advancements in LC-MS technology, particularly in ionization sources and mass analyzers, have significantly enhanced its sensitivity, making it a highly competitive technique.[2]

Below is a summary of representative quantitative data compiled from various studies. Note: These values are sourced from different studies and should be considered as illustrative rather than a direct head-to-head comparison, as performance can vary based on the specific analyte, matrix, instrumentation, and method optimization.

Performance MetricLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.25 to 50 pg on-column for a wide range of oxylipins[3].Generally reported to have lower LLOQs than LC-MS/MS for certain oxylipins[1].
Linearity (R²) > 0.99 for a panel of 27 oxylipins[4].Not explicitly stated in the provided search results, but good linearity is a standard validation parameter.
Precision (Intra-day CV%) Within 15% for 64 oxylipins[3].3.3–13.3% at 0.3 µmol/L and 1.0–10.5% at 30 µmol/L for 3-hydroxy fatty acids[5].
Precision (Inter-day CV%) Within 15% for 64 oxylipins[3]. Between-days variability of 9.3 to 21.6% for FAHFAs[6].Not explicitly stated in the provided search results.
Accuracy/Recovery 85-110% for most of 64 oxylipins[3]. 73.8-100% for FAHFAs in serum[6].Not explicitly stated in the provided search results, but stable isotope dilution methods provide high accuracy.

Experimental Workflows

The analytical workflows for LC-MS and GC-MS differ significantly, primarily due to the requirement of derivatization for GC-MS to increase the volatility of the analytes.

G cluster_0 LC-MS Workflow cluster_1 GC-MS Workflow A Sample Extraction (e.g., LLE or SPE) B Solvent Evaporation & Reconstitution A->B C LC Separation (Reversed-Phase) B->C D Mass Spectrometry (ESI-MS/MS) C->D E Data Analysis & Quantification D->E F Sample Extraction (e.g., LLE or SPE) G Derivatization (e.g., Silylation) F->G H Sample Cleanup G->H I GC Separation (Capillary Column) H->I J Mass Spectrometry (EI-MS) I->J K Data Analysis & Quantification J->K

Figure 1. Generalized experimental workflows for LC-MS and GC-MS analysis of hydroxy fatty acids.

Detailed Experimental Protocols

LC-MS Method for Hydroxy Fatty Acid Analysis

This protocol is a generalized representation based on common practices for oxylipin analysis.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Acidify the biological sample (e.g., plasma) with a weak acid.

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with a low-polarity solvent to remove interfering lipids.

    • Elute the hydroxy fatty acids with a more polar solvent mixture, such as methanol/acetonitrile.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[7]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a Kinetex C18 (100 x 2.1 mm, 2.6 µm), is commonly used.[3]

    • Mobile Phase A: Water with 0.1% acetic acid.[3]

    • Mobile Phase B: Acetonitrile/Methanol (50/50, v/v) with 0.1% acetic acid.[3]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: Approximately 0.2-0.4 mL/min.[3]

    • Column Temperature: Maintained at around 40°C.[3]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for detecting the deprotonated carboxylate ion of the fatty acids.

    • Detection Mode: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.

GC-MS Method for Hydroxy Fatty Acid Analysis

This protocol involves a crucial derivatization step to make the hydroxy fatty acids volatile.

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Acidify the sample (e.g., serum or plasma).[5]

    • Extract the lipids into an organic solvent like ethyl acetate.[5]

    • Evaporate the organic layer to dryness under nitrogen.[5]

  • Derivatization (Silylation):

    • To increase volatility, the carboxyl and hydroxyl groups must be derivatized.[1]

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to the dried extract.[5]

    • Heat the mixture (e.g., at 80°C for 60 minutes) to ensure complete reaction, forming trimethylsilyl (B98337) (TMS) esters and ethers.[5]

    • Evaporate the derivatization reagents and redissolve the derivatized analytes in a suitable solvent like hexane (B92381) for injection.

  • Gas Chromatography (GC):

    • Column: A capillary column, such as an HP-5MS, is often used.[5]

    • Injector: Splitless injection is common for trace analysis.

    • Oven Program: A temperature gradient is employed, for instance, starting at 80°C and ramping up to 290°C, to separate the derivatized hydroxy fatty acids.[5]

    • Carrier Gas: Helium is typically used.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) ionization is standard for GC-MS.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring characteristic fragment ions of the derivatized hydroxy fatty acids.[5]

Method Comparison: Strengths and Weaknesses

The decision between LC-MS and GC-MS is often a trade-off between sample preparation complexity, analyte coverage, and sensitivity requirements.

G LCMS LC-MS Strengths: - No derivatization required - Milder sample preparation - Broader analyte coverage (including less volatile compounds) - Suitable for complex lipids Weaknesses: - Potential for matrix effects (ion suppression) - Can have higher limits of quantitation for some analytes - Isomer separation can be challenging GCMS GC-MS Strengths: - High chromatographic resolution for isomers - Often lower limits of detection - Robust and well-established libraries for EI spectra Weaknesses: - Requires derivatization, which is time-consuming - Potential for analyte degradation at high temperatures - Limited to volatile and thermally stable compounds LCMS:f0->GCMS:f0 Comparison

Figure 2. Key advantages and disadvantages of LC-MS and GC-MS for hydroxy fatty acid analysis.

Conclusion

Both LC-MS and GC-MS are highly capable techniques for the quantitative analysis of hydroxy fatty acids.

  • GC-MS often provides excellent sensitivity and chromatographic resolution, particularly for isomeric separation. However, the mandatory, and often laborious, derivatization step can be a significant drawback, potentially introducing variability and limiting throughput.[7]

  • LC-MS , on the other hand, offers a more straightforward workflow by eliminating the need for derivatization, which simplifies sample preparation and reduces the risk of analyte degradation.[3] This makes it particularly well-suited for high-throughput analysis and for profiling a broader range of oxylipins, including those that are not amenable to GC analysis.

Ultimately, the choice of method should be guided by the specific research question, the required sensitivity, the number of samples to be analyzed, and the available instrumentation and expertise. For targeted, high-sensitivity quantification of a limited number of specific, volatile hydroxy fatty acids, GC-MS remains a powerful option. For broader, high-throughput profiling of a diverse range of oxylipins in complex biological matrices, LC-MS/MS is often the more practical and versatile choice.

References

Comparative Guide to the Substrate Specificity of Acyl-CoA Oxidases with (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the substrate specificity of acyl-CoA oxidases (ACOX), with a particular focus on the novel substrate (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA. Due to the limited availability of published kinetic data for this specific substrate, this document outlines the necessary experimental protocols and data presentation structures to enable a comprehensive comparative analysis against other common fatty acyl-CoA substrates.

Introduction to Acyl-CoA Oxidases

Acyl-CoA oxidases (ACOX, EC 1.3.3.6) are a class of flavoenzymes that catalyze the initial and often rate-limiting step in the peroxisomal β-oxidation of fatty acids. This enzymatic reaction involves the desaturation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant reduction of molecular oxygen to hydrogen peroxide (H₂O₂)[1]. The substrate specificity of different ACOX isozymes typically varies based on the chain length and structure of the fatty acyl-CoA, with distinct enzymes preferentially acting on short-chain, medium-chain, long-chain, or branched-chain substrates[2][3]. Understanding the substrate specificity of these enzymes is crucial for elucidating metabolic pathways and for the development of targeted therapeutic interventions for metabolic disorders.

The substrate of interest, this compound, is an omega-hydroxylated derivative of linoleoyl-CoA. While the metabolism of hydroxylated fatty acids is of significant biological interest, the specific interaction of this substrate with acyl-CoA oxidases is not well-documented in publicly available literature. This guide provides the tools to perform such an investigation.

Comparative Substrate Analysis

To objectively assess the performance of an acyl-CoA oxidase with this compound, it is essential to compare its kinetic parameters with those obtained using well-characterized substrates. The following table provides a template for presenting the quantitative data from such a comparative study.

Table 1: Kinetic Parameters of Acyl-CoA Oxidase with Various Acyl-CoA Substrates

SubstrateChain Length & UnsaturationModificationsApparent Km (µM)Apparent Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
This compound C18:2ω-hydroxyTo be determinedTo be determinedTo be determined
Palmitoyl-CoAC16:0NoneTo be determinedTo be determinedTo be determined
Oleoyl-CoAC18:1NoneTo be determinedTo be determinedTo be determined
Linoleoyl-CoAC18:2NoneTo be determinedTo be determinedTo be determined

This table should be populated with experimentally determined values.

Experimental Protocols

The following are detailed methodologies for assays commonly used to determine acyl-CoA oxidase activity. These protocols can be adapted for use with this compound and other acyl-CoA substrates.

Protocol 1: Spectrophotometric Peroxidase-Coupled Assay

This is a widely used continuous spectrophotometric assay that measures the production of H₂O₂. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Principle: Acyl-CoA + O₂ → 2-trans-enoyl-CoA + H₂O₂ H₂O₂ + Chromogen(reduced) --HRP--> Chromogen(oxidized) + 2H₂O

Reagents:

  • Assay Buffer: 50 mM MES buffer, pH 8.0 at 30°C.

  • Substrate Stock Solution: 1 mM solution of each acyl-CoA substrate (e.g., this compound, Palmitoyl-CoA) in deionized water.

  • Chromogen/HRP Solution: 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol (B47542) in Assay Buffer.

  • Horseradish Peroxidase (HRP) Solution: 100 purpurogallin units/ml in Assay Buffer.

  • Flavin Adenine Dinucleotide (FAD) Solution: 1 mM FAD in Assay Buffer (prepare fresh).

  • Enzyme Solution: Purified or partially purified acyl-CoA oxidase diluted in cold Assay Buffer to a suitable concentration (e.g., 0.15 - 0.30 units/ml).

Procedure:

  • Prepare a reaction cocktail by mixing the Assay Buffer, Chromogen/HRP Solution, FAD Solution, and HRP Solution.

  • Equilibrate the reaction cocktail to 30°C.

  • To a cuvette, add the reaction cocktail and the enzyme solution.

  • Initiate the reaction by adding the acyl-CoA substrate stock solution to achieve the desired final concentration.

  • Immediately mix by inversion and monitor the increase in absorbance at 500 nm for approximately 5 minutes using a spectrophotometer.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • A blank reaction without the acyl-CoA substrate should be run to correct for any background activity.

Data Analysis: The molar extinction coefficient of the oxidized quinoneimine dye product is used to convert the rate of change in absorbance to the rate of H₂O₂ production. Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Fluorometric Peroxidase-Coupled Assay

This method offers higher sensitivity than the spectrophotometric assay and is suitable for samples with low enzyme activity. It relies on the HRP-catalyzed oxidation of a non-fluorescent substrate to a highly fluorescent product.

Principle: Acyl-CoA + O₂ → 2-trans-enoyl-CoA + H₂O₂ H₂O₂ + 4-hydroxyphenylacetic acid --HRP--> Fluorescent Product + 2H₂O

Reagents:

  • Assay Buffer: 60 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate Stock Solution: 1 mM solution of each acyl-CoA substrate in deionized water.

  • Fluorogenic/HRP Solution: 1 mM 4-hydroxyphenylacetic acid and 4 U/ml horseradish peroxidase in Assay Buffer.

  • Flavin Adenine Dinucleotide (FAD) Solution: 20 µM FAD in Assay Buffer.

  • Enzyme Solution: Purified or partially purified acyl-CoA oxidase diluted in cold Assay Buffer.

Procedure:

  • In a microplate well or cuvette, combine the Assay Buffer, Fluorogenic/HRP Solution, and FAD Solution.

  • Add the enzyme solution to the mixture.

  • Equilibrate the plate/cuvette to 37°C.

  • Initiate the reaction by adding the acyl-CoA substrate stock solution.

  • Measure the increase in fluorescence over time using a fluorometer with an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • A standard curve using known concentrations of H₂O₂ should be generated to quantify the rate of H₂O₂ production.

Data Analysis: The rate of fluorescence increase is converted to the rate of H₂O₂ production using the standard curve. Kinetic parameters are then determined as described for the spectrophotometric assay.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_reaction Acyl-CoA Oxidase Reaction AcylCoA Acyl-CoA (this compound) ACOX Acyl-CoA Oxidase (ACOX) AcylCoA->ACOX O2 O₂ O2->ACOX EnoylCoA 2-trans-Enoyl-CoA H2O2 H₂O₂ ACOX->EnoylCoA ACOX->H2O2 G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reagents (Buffers, Substrates, Enzyme) assay Perform Spectrophotometric or Fluorometric Assay prep->assay data_acq Measure Initial Reaction Rates at Varying Substrate Concentrations assay->data_acq analysis Data Analysis (Michaelis-Menten Plot) data_acq->analysis kinetics Determine Kinetic Parameters (Km, Vmax, kcat/Km) analysis->kinetics comparison Compare Kinetic Parameters (Table 1) kinetics->comparison

References

Quantitative Comparison of (9Z,12Z)-18-Hydroxyoctadecadienoyl-CoA in Wild-Type vs. Transgenic Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the presence and metabolic context of (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA in wild-type plants versus transgenic plants engineered for hydroxy fatty acid (HFA) production. Direct quantitative measurement of this specific acyl-CoA intermediate is not extensively reported in publicly available literature. Therefore, this guide focuses on the comparative analysis of the metabolic pathways leading to and utilizing this compound, supported by quantitative data on the resulting end-products (hydroxy fatty acids) in transgenic systems.

Executive Summary

Wild-type plants, with the exception of a few specialized species like Ricinus communis (castor bean), do not naturally produce significant quantities of hydroxy fatty acids, and consequently, the levels of this compound are presumed to be negligible or absent. In contrast, transgenic plants engineered with fatty acid hydroxylase enzymes, such as the oleate (B1233923) ∆12-hydroxylase (FAH12) from castor bean, are capable of synthesizing this molecule as a key intermediate in the production of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) and other HFAs. While direct quantification of the this compound pool is scarce, the accumulation of HFAs in the seed oil of these transgenic plants serves as a proxy for the metabolic flux through this intermediate. This guide presents data on HFA accumulation in various transgenic plant lines and outlines the experimental methodologies employed for their generation and analysis.

Data Presentation: Hydroxy Fatty Acid Accumulation in Transgenic Plants

The following table summarizes the quantitative data on the accumulation of hydroxy fatty acids (HFAs) in the seed oil of various transgenic plant lines. These values indirectly reflect the production of the this compound intermediate.

Transgenic PlantGenetic ModificationHFA Content (% of total fatty acids)Key Findings
Arabidopsis thaliana (CL37 line)Expression of castor oleate ∆12-hydroxylase (RcFAH12)~17%Successful production of HFAs, but accumulation is limited by downstream enzymes.
Arabidopsis thalianaCo-expression of RcFAH12 and castor diacylglycerol acyltransferase 2 (RcDGAT2)Up to 30%Enhanced incorporation of HFAs into triacylglycerols (TAGs), demonstrating a metabolic bottleneck at the DGAT step.
Camelina sativaExpression of RcFAH12Not specified, but successful HFA production demonstrated.Camelina is a promising platform for industrial oil production.
Arabidopsis thalianaCo-expression of five castor genes (RcFAH12, RcDGAT2, RcPDAT1-2, RcPDCT, RcLPCAT)~25%A multi-gene approach significantly boosts HFA accumulation.
Arabidopsis thalianaCo-expression of five castor genes with knockout of Arabidopsis Fatty Acid Elongase 1 (AtFAE1)Over 31%Reducing competition for oleic acid substrate further increases HFA yields.

Experimental Protocols

Generation of Transgenic Plants
  • Gene Constructs: The coding sequence for the desired enzyme, such as the castor oleate ∆12-hydroxylase (FAH12), is typically cloned into a plant expression vector. This is often under the control of a seed-specific promoter (e.g., napin or phaseolin (B10852554) promoter) to ensure expression in the developing seeds.

  • Plant Transformation: Agrobacterium tumefaciens-mediated floral dip transformation is a common method used for generating transgenic Arabidopsis and Camelina sativa.

  • Selection of Transgenic Lines: Transgenic plants are selected using a selectable marker, such as resistance to an antibiotic or herbicide, or a fluorescent marker like DsRed. Successful integration and expression of the transgene are confirmed by PCR, RT-PCR, and/or immunoblotting.

Quantification of Fatty Acid Composition
  • Lipid Extraction: Total lipids are extracted from mature seeds using a solvent system, typically chloroform:methanol (B129727).

  • Transmethylation: The extracted lipids are converted to fatty acid methyl esters (FAMEs) by incubation with a reagent such as 1 M HCl in methanol at 80°C for 2 hours.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then separated and quantified using GC-MS. The different fatty acid species are identified based on their retention times and mass spectra compared to known standards. The relative abundance of each fatty acid is calculated from the peak areas in the chromatogram.

Analysis of Acyl-CoA Pools (General Protocol)

While specific data for this compound is lacking, the general approach for acyl-CoA analysis in plant tissues involves:

  • Tissue Homogenization: Plant tissue is rapidly frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Acyl-CoAs are extracted using a specific buffer, often containing isopropanol (B130326) and an acidic component to precipitate proteins and preserve the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The extract is cleaned up and concentrated using SPE cartridges.

  • LC-MS/MS Analysis: The purified acyl-CoAs are separated by liquid chromatography and detected and quantified by tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for identifying and quantifying individual acyl-CoA species.

Mandatory Visualization

HFA_Biosynthesis_Pathway cluster_wild_type Wild-Type Plant Cell cluster_transgenic Transgenic Plant Cell Oleoyl-CoA Oleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA Oleoyl-CoA->Linoleoyl-CoA FAD2 TAG_WT Triacylglycerols (TAG) (No HFAs) Linoleoyl-CoA->TAG_WT Acyltransferases Oleoyl-CoA_T Oleoyl-CoA 18-OH-Octadecadienoyl-CoA This compound Oleoyl-CoA_T->18-OH-Octadecadienoyl-CoA RcFAH12 (Transgene) TAG_HFA Triacylglycerols (TAG) (with HFAs) 18-OH-Octadecadienoyl-CoA->TAG_HFA Acyltransferases (e.g., RcDGAT2)

Caption: Biosynthesis of hydroxy fatty acids in transgenic plants.

Experimental_Workflow start Start: Gene Construct Design (e.g., RcFAH12) transformation Agrobacterium-mediated Transformation start->transformation selection Selection of Transgenic Plants transformation->selection gc_ms Lipid Extraction & FAME Analysis (GC-MS) selection->gc_ms data_analysis Quantitative Data Analysis (% HFA) gc_ms->data_analysis end End: Comparative Analysis data_analysis->end

Safety Operating Guide

Essential Safety and Disposal Guidance for (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA, a comprehensive understanding of proper disposal procedures is paramount to ensure laboratory safety and environmental compliance. While this compound is intended for research use only and has not been fully validated for medical applications, adherence to established laboratory safety protocols for chemical waste is mandatory.

Immediate Safety Precautions

When handling this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves. Operations should be carried out in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. In the event of skin or eye contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat all disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, as chemical waste.

  • Segregate this waste from general laboratory trash.

2. Containerization:

  • Place solid waste into a designated, clearly labeled, and sealable chemical waste container.

  • Aqueous solutions containing this compound should be collected in a separate, leak-proof container designated for aqueous chemical waste. Given that coenzyme A derivatives can be unstable in aqueous solutions, particularly at a pH above 8, it is advisable to keep the waste solution at a neutral or slightly acidic pH (pH 2-6) if it is to be stored for any period before disposal.[1]

3. Labeling:

  • Clearly label the waste container with "Chemical Waste," the name of the compound "this compound," and any solvents or other chemicals present in the waste mixture.

4. Storage:

  • Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's EHS-approved waste management vendor. Never dispose of chemical waste down the drain or in regular trash.

Quantitative Data Summary

ParameterValue/RecommendationSource
pH for Aqueous Solution Stability 2 - 6[1]
pH for Aqueous Solution Instability > 8[1]

Disposal Workflow

G start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated tips, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled Aqueous Chemical Waste Container liquid_waste->liquid_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage ehs_disposal Arrange for Disposal via Institutional EHS storage->ehs_disposal end End of Disposal Process ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling (9Z,12Z)-18-hydroxyoctadecadienoyl-CoA to ensure the appropriate level of personal protection is used. The following table summarizes the recommended PPE for handling this compound under standard laboratory conditions.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.[2][3]Protects against splashes and aerosols.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).[2]Prevents skin contact with the chemical.[2]
Body Protection A standard laboratory coat is required.[3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required when handled in a well-ventilated area. If aerosols may be generated, use a certified respirator.[2]Prevents inhalation of airborne particles.[2]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4]

  • Storage : Store the compound in a tightly sealed container in a dry and cool place, protected from light.[4] For specific storage temperatures, refer to the Certificate of Analysis provided by the supplier.[1]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the product name and information on the label match the order details.

  • Preparation :

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the designated work area, ensuring it is clean and uncluttered.

    • If working with a powdered form, carefully weigh the required amount in a chemical fume hood to avoid generating dust.

    • If the compound is in solution, allow it to equilibrate to room temperature before opening to prevent condensation.

  • Experimental Use :

    • Perform all manipulations of the compound within a fume hood.

    • Use appropriate laboratory equipment (e.g., calibrated pipettes, glassware) to handle the substance.

    • Avoid creating aerosols or dust.

  • Spill Management :

    • In the event of a small spill, absorb the material with a non-flammable absorbent (e.g., vermiculite).[4]

    • Collect the absorbed material and contaminated items in a designated hazardous waste container.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection :

    • Collect all disposable materials that have come into contact with the compound (e.g., pipette tips, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.

    • Unused quantities of the compound and solutions should also be collected in a designated, sealed waste container.

  • Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's EHS department for specific disposal procedures.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receiving & Inspection b Don PPE a->b c Prepare Work Area b->c d Weighing/Aliquoting c->d e Experimental Use d->e f Decontaminate Work Area e->f spill Spill Management e->spill g Collect Waste f->g h Proper Disposal g->h spill->g

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。